Ecdysterone,(S)
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H44O7 |
|---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
(2S,3R,5R,9S,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R,3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C27H44O7/c1-23(2,32)9-8-22(31)26(5,33)21-7-11-27(34)16-12-18(28)17-13-19(29)20(30)14-24(17,3)15(16)6-10-25(21,27)4/h12,15,17,19-22,29-34H,6-11,13-14H2,1-5H3/t15-,17+,19-,20+,21+,22-,24-,25-,26-,27-/m1/s1 |
InChI Key |
NKDFYOWSKOHCCO-WDHDNHLZSA-N |
SMILES |
CC12CCC3C(=CC(=O)C4C3(CC(C(C4)O)O)C)C1(CCC2C(C)(C(CCC(C)(C)O)O)O)O |
Isomeric SMILES |
C[C@]12CC[C@@H]3C(=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)[C@@]1(CC[C@@H]2[C@](C)([C@@H](CCC(C)(C)O)O)O)O |
Canonical SMILES |
CC12CCC3C(=CC(=O)C4C3(CC(C(C4)O)O)C)C1(CCC2C(C)(C(CCC(C)(C)O)O)O)O |
Synonyms |
20 Hydroxyecdysone 20-Hydroxyecdysone Beta Ecdysone Beta-Ecdysone Crustecdysone Ecdysterone |
Origin of Product |
United States |
Occurrence, Distribution, and Ecological Context of Ecdysterone:
Phytoecdysterone Presence and Distribution in Plant Species
Phytoecdysteroids are a class of plant-synthesized chemicals that serve as a defense mechanism against insect herbivores. scialert.net The discovery of 20-hydroxyecdysone (B1671079) in the conifer Podocarpus nakaii spurred the detection of these compounds in numerous plant families. scialert.net To date, phytoecdysteroids have been identified in at least 27 families of Pteridophyta, 10 families of Gymnospermae, and 74 families of Angiospermae. scialert.net
Phytoecdysteroids are found in a wide array of plant species, including algae, ferns, gymnosperms, and angiosperms. mdpi.comresearchgate.net Over 500 different phytoecdysteroids have been identified in more than 100 terrestrial plant species. mdpi.comresearchgate.net The concentration and distribution of these compounds vary significantly among different plant organs and can be influenced by seasonal changes and geographical location. mdpi.com
In annual plants, the highest concentrations of phytoecdysteroids are often found in tissues crucial for survival and reproduction, such as young leaves, flowers, anthers, and seeds, while lower levels are typically present in stems and roots. mdpi.comresearchgate.net For instance, in Chenopodium album, the highest levels are in the anthers, young leaves, and seeds. mdpi.com Similarly, in spinach (Spinacia oleracea), cotyledons and the first true leaves contain higher concentrations than later-emerging leaves. nih.gov This distribution pattern suggests a strategic allocation of these defensive compounds to protect vital and vulnerable plant parts. mdpi.com
The levels of phytoecdysteroids can be remarkably high in certain species, reaching up to 3.2% of the dry weight in the stems of Diploclisia glaucescens and 5% in the roots of Cyanotis arachnoidea. nih.gov However, most ecdysteroid-accumulating plants contain more moderate levels, typically ranging from 0.01% to 1% of their dry weight. researchgate.netnih.gov It is noteworthy that even plants generally considered ecdysteroid-negative may produce low levels of these compounds. nih.gov
Below is an interactive data table summarizing the distribution of phytoecdysteroids in selected plant families and species.
| Family | Species | Phytoecdysteroid(s) |
| Amaranthaceae | Chenopodium quinoa | Kancollosterone, 20,26-dihydroxy-28-methyl ecdysone (B1671078), 20-hydroxyecdysone |
| Asteraceae | Rhaponticum carthamoides | 20-hydroxyecdysone, Turkesterone (B103) |
| Caryophyllaceae | Silene-praemixta | 20-hydroxyecdysone, 2-deoxy-20-hydroxyecdysone |
| Commelinaceae | Cyanotis-arachnoidea | 20-hydroxyecdysone |
| Lamiaceae | Ajuga turkestanica | Turkesterone |
| Polypodiaceae | Polypodium vulgare | 20-hydroxyecdysone |
This table is for illustrative purposes and represents a small selection of ecdysteroid-containing plants.
The primary ecological function of phytoecdysteroids is to defend plants against insect predators. scialert.net These compounds act as potent allelochemicals, deterring feeding and disrupting the hormonal systems of non-adapted insects that ingest them. scialert.netresearchgate.net When consumed, phytoecdysteroids can mimic the action of the insect's own molting hormones, leading to developmental abnormalities, weight loss, and ultimately, mortality. scialert.net
This defensive strategy is a key component of plant immunity against herbivory. mdpi.com The allelochemical activity of phytoecdysteroids can induce both biological and metabolic responses in plants, enhancing their tolerance to insects and nematodes. nih.govresearchgate.net By acting as feeding deterrents and endocrine disruptors, phytoecdysteroids play a crucial role in the intricate chemical warfare between plants and their invertebrate herbivores. mdpi.comscialert.net
Zooecdysterone Occurrence and Physiological Significance in Invertebrates
Zooecdysteroids are steroid hormones that play a critical role in the life cycles of arthropods and other invertebrates. researchgate.net They are essential for regulating processes such as molting (ecdysis), development, and reproduction. mdpi.com
Arthropoda, the largest phylum in the animal kingdom, is characterized by a segmented body, jointed appendages, and a chitinous exoskeleton. texas.govcuny.edu This diverse phylum includes insects, crustaceans, arachnids, and myriapods. cuny.edu Zooecdysteroids are universally present in arthropods, where they orchestrate the molting process, a fundamental aspect of their growth and development. mdpi.compressbooks.pub The shedding of the old exoskeleton and the formation of a new one are tightly regulated by pulses of ecdysteroids. texas.gov
The major subphyla of arthropods where ecdysteroids are functionally significant include:
Chelicerata: This group includes spiders, scorpions, mites, and horseshoe crabs. cuny.eduhawaii.edu
Myriapoda: This subphylum comprises centipedes and millipedes. pressbooks.pubhawaii.edu
Crustacea: This large group includes crabs, lobsters, shrimp, and barnacles. hawaii.edu
Hexapoda: This subphylum encompasses insects and their relatives, representing the most species-rich group of arthropods. texas.gov
While most extensively studied in arthropods, ecdysteroids or ecdysteroid-like compounds have also been identified in other invertebrate phyla, though their physiological roles in these groups are less understood. researchgate.net The presence of these compounds in a broader range of invertebrates suggests an ancient and conserved role in developmental processes.
Mycoecdysterone Identification and Role in Fungi
The occurrence of ecdysteroids is not limited to plants and animals. Certain species of fungi are also known to produce these compounds, which are referred to as mycoecdysteroids. nih.govnih.gov The identification of ecdysteroids in fungi indicates that the biosynthetic pathways for these molecules have evolved independently in different kingdoms. mdpi.com While the precise ecological or physiological roles of mycoecdysteroids in fungi are not as well-defined as those of phytoecdysteroids and zooecdysteroids, their presence suggests they may have functions related to development or defense. mdpi.comresearchgate.net
Biosynthesis and Metabolic Pathways of Ecdysterone:
Ecdysterone Biosynthesis in Plants:
Phytoecdysteroid biosynthesis in plants is a complex process that is not yet fully elucidated, and it appears to differ mechanistically from the pathway in animals. mdpi.com Plants can produce a diverse array of phytoecdysteroids, with over 500 structural analogues known. mdpi.commdpi.com This diversity suggests a combinatorial enzymatic system with broad substrate specificity. mdpi.com
Precursor Utilization (e.g., Acetyl-CoA, Mevalonate (B85504) Pathway, Sterols).
Plant biosynthesis of ecdysteroids originates from sterols, specifically C27, C28, or C29 sterols. mdpi.commdpi.com The pathway begins with the condensation of acetyl-CoA, leading to the mevalonate (MVA) pathway in the cytosol. mdpi.comd-nb.infotandfonline.comresearchgate.net This pathway produces isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), key isoprenoid units. mdpi.comd-nb.infotandfonline.com While the MVA pathway is a major route for sterol synthesis, some plants also utilize the non-mevalonate (MEP) pathway, which uses pyruvate (B1213749) and glyceraldehyde-3-phosphate as starting substrates and operates in plastids, contributing to the synthesis of isoprenoids. mdpi.comtandfonline.comfrontiersin.org These isoprene (B109036) units condense to form squalene, which then undergoes epoxidation and cyclization to produce lanosterol. d-nb.info Subsequent steps involve conversion to cholesterol and dehydrogenation to 7-dehydrocholesterol, followed by various molecular modifications, particularly hydroxylations at different carbon atoms. d-nb.info
Studies using radiolabeled precursors have shown the incorporation of [2-14C]-acetate and [2-14C]-mevalonic acid into ecdysterone and ecdysone (B1671078) in plants like Sesuvium portulacastrum. rsc.org Additionally, [4-14C]-cholesterol was found to be incorporated into ecdysone. rsc.org In spinach, lathosterol (B1674540) (a C27-sterol) is identified as a precursor for phytoecdysteroids. mdpi.com
Enzymatic Steps and Gene Expression Regulation of Biosynthetic Enzymes.
While the precise enzymatic steps in plant ecdysterone biosynthesis are not fully understood, the pathway involves a network of enzymes, including hydroxylases, oxidases, epimerases, acyl transferases, and glycose transferases, which contribute to the structural diversity of phytoecdysteroids. mdpi.com Oxidation of ecdysone to 20-hydroxyecdysone (B1671079) (ecdysterone) is known to occur via ecdysone 20-monooxygenase. mdpi.com
Research in Achyranthes bidentata has identified numerous unigenes encoding enzymes involved in ecdysterone biosynthesis via the MVA pathway. frontiersin.org Differential gene expression analysis between roots and leaves revealed that some genes involved in the MVA pathway were down-regulated in leaves compared to roots, while most genes in the MEP pathway showed higher expression in leaves. frontiersin.org This suggests potential tissue-specific regulation of these pathways. frontiersin.org The expression patterns of key enzymes involved in ecdysterone synthesis pathways have been analyzed using quantitative real-time polymerase chain reaction, showing consistency with RNA-Seq data. frontiersin.org
The regulation of phytoecdysteroid biosynthesis at the molecular level is not fully elucidated but is thought to involve environmental factors and regulatory proteins like transcription factors, protein kinases, and phosphatases. mdpi.com
Tissue-Specific Biosynthesis and Accumulation in Plants.
The distribution of ecdysteroids within a plant is often not homogeneous, with certain parts accumulating higher concentrations than others. mdpi.com This can reflect both sites of biosynthesis and differential accumulation. mdpi.com Accumulation tends to favor parts important for plant survival, such as growing tips and young leaves in tender annual plants like spinach. mdpi.com In annual plants, phytoecdysteroids are primarily found in young tissue, leaves, flowers, anthers, and seeds, with lower concentrations in roots and stems. mdpi.com This distribution may indicate that the highest concentrations are in tissues crucial for growth, development, survival, or reproduction. mdpi.com
Studies on Achyranthes bidentata showed the highest ecdysterone accumulation in leaves, followed by stems and roots. frontiersin.org In Pfaffia glomerata, 20E was detected in all analyzed organs (flowers, leaves, stems, and roots), but its percentage varied throughout development, with the highest percentages found in flowers and roots. scielo.br The total amount of 20E in roots increased over time, suggesting accumulation in this tissue. scielo.br Research on spinach suggests that biosynthesis may occur in older leaves, with accumulation in young and developing leaves through translocation. nih.gov
Data Table 1: Ecdysterone Concentration in Different Plant Tissues
| Plant Species | Tissue | Ecdysterone Concentration (approximate % dry weight) | Source |
| Cyanotis spp. | Roots | Up to 5% | mdpi.com |
| Diploclisia glaucescens | Mature stems | 3.2% | mdpi.com |
| Rhaponticum carthamoides | Plant | Up to 1.5% | nih.gov |
| Cyanotis arachnoidea | Plant | 4-5% | nih.gov |
| Spinacia oleracea | Leaves | 0.008% - 0.045% (79.6 to 455 µg/g dry mass) | nih.gov |
| Pfaffia glomerata | Flowers | 0.82% | scielo.br |
| Pfaffia glomerata | Roots | 0.66% | scielo.br |
| Pfaffia glomerata | Leaves | 0.60% | scielo.br |
| Pfaffia glomerata | Stems | 0.24% | scielo.br |
Ecdysterone Biosynthesis in Arthropods:
In arthropods, ecdysteroids are crucial steroid hormones that regulate molting, metamorphosis, and reproduction. mdpi.comnih.gov The primary active hormone is 20-hydroxyecdysone (ecdysterone), which is produced from its precursor, ecdysone. wikipedia.orgmdpi.com
Cholesterol as a Primary Precursor.
Arthropods are unable to synthesize sterols de novo and must obtain them from their diet. mdpi.commdpi.comnih.gov Cholesterol is the primary precursor for ecdysteroid biosynthesis in arthropods. researchgate.netnih.govresearchgate.net Zoophagous insects acquire cholesterol directly from their diet. nih.gov Phytophagous insects, which feed on plants, often ingest C28 and C29 phytosterols (B1254722) and must dealkylate them to obtain the C27 sterol (cholesterol) required for ecdysteroid synthesis. mdpi.comnih.gov Some phytophagous insects can also directly convert phytosterols into C28 or C29 ecdysteroids. nih.gov
The biosynthesis of ecdysone from cholesterol begins with the formation of 7,8-dehydrocholesterol, a step mediated by a Rieske-domain protein. researchgate.net
Role of P450 Enzymes in the Ecdysteroidogenic Pathway.
The conversion of cholesterol to ecdysone and subsequently to 20-hydroxyecdysone involves a series of enzymatic steps primarily catalyzed by cytochrome P450 monooxygenases (CYP450s). researchgate.netnih.govresearchgate.netnih.gov These enzymes are encoded by a group of genes collectively known as the "Halloween genes," including spook (spo), phantom (phm), disembodied (dib), shadow (sad), and shade (shd). researchgate.netnih.govresearchgate.netnih.govnih.gov
The early steps of the pathway, leading to the production of prohormones like ecdysone, occur in specific glandular tissues such as the prothoracic gland in insects or the Y-organ in crustaceans. mdpi.comresearchgate.netresearchgate.net Ecdysone is then released into the hemolymph and converted to the more active 20-hydroxyecdysone in peripheral tissues like the fat body and midgut. mdpi.comresearchgate.net
Key P450 enzymes involved in the terminal hydroxylation steps of ecdysteroid biosynthesis in insects include:
CYP306a1 (Phantom): Catalyzes hydroxylation at C-25. researchgate.netuga.edu
CYP302a1 (Disembodied): Catalyzes hydroxylation at C-22. nih.govresearchgate.netuga.edu
CYP315a1 (Shadow): Catalyzes hydroxylation at C-2. nih.govresearchgate.netuga.edu
CYP314a1 (Shade): Catalyzes the critical conversion of ecdysone to 20-hydroxyecdysone by hydroxylation at C-20. researchgate.netnih.govresearchgate.net This enzyme is present in various peripheral tissues. nih.govliverpool.ac.uk
The expression of these Halloween genes is tightly controlled at the transcriptional level and correlates with ecdysteroid titers during development. researchgate.netnih.govresearchgate.net The subcellular localization of these enzymes varies, with some being mitochondrial and others microsomal, indicating the movement of intermediates between organelles during biosynthesis. nih.govuga.eduliverpool.ac.uk
Data Table 2: Key Halloween Genes and Corresponding Enzymatic Steps in Arthropod Ecdysteroid Biosynthesis
| Halloween Gene | Enzyme (CYP450) | Hydroxylation Site | Location (Drosophila) | Source |
| phantom (phm) | CYP306a1 | C-25 | ER | researchgate.netuga.edu |
| disembodied (dib) | CYP302a1 | C-22 | Mitochondria | nih.govresearchgate.netuga.edu |
| shadow (sad) | CYP315a1 | C-2 | Mitochondria | nih.govresearchgate.netuga.edu |
| shade (shd) | CYP314a1 | C-20 | Mitochondria/Microsomal | researchgate.netnih.govresearchgate.netliverpool.ac.uk |
Ecdysterone Metabolism and Analogues:
Ecdysterone exists alongside various analogues that function as intermediates, pro-hormones, metabolites, or storage forms within organisms. mdpi.commdpi.comencyclopedia.pub The metabolic fate of ecdysterone can vary significantly between species. nih.gov
Formation of Biosynthetic Intermediates and Pro-hormones.
The biosynthesis of ecdysterone involves the formation of several intermediates and pro-hormones. In insects, ecdysone is a key pro-hormone secreted by the prothoracic glands into the hemolymph. mdpi.comnih.govresearchgate.netebi.ac.ukwikipedia.org Ecdysone is then converted to the more biologically active form, 20-hydroxyecdysone (ecdysterone), primarily in peripheral tissues such as the fat body and midgut. nih.govtandfonline.comresearchgate.net This conversion involves hydroxylation at the C-20 position, catalyzed by ecdysone 20-monooxygenase. eje.czbioone.org
Other ecdysteroids, such as 2-deoxyecdysone (B1253580) and 3-dehydroecdysone, can also act as biosynthetic intermediates or pro-hormones in different species or stages of development. mdpi.commdpi.comencyclopedia.pub Studies in crustaceans, for instance, indicate that ecdysone, 25-deoxyecdysone, 3-dehydroecdysone, and 3-dehydro-25-deoxyecdysone are secreted products derived from cholesterol, which are then converted to active hormones like 20-hydroxyecdysone and ponasterone A in peripheral tissues. nih.govresearchgate.net Evidence also suggests the involvement of 3-oxo-Δ4-steroid intermediates in the biosynthetic pathway, undergoing 5β-reduction to yield the 5β-conformation characteristic of ecdysteroids. portlandpress.comnih.gov
Production of Metabolites and Storage Forms.
Ecdysterone undergoes further metabolism, leading to the formation of various metabolites and storage forms. Inactivation of ecdysteroids typically involves conversion to more polar metabolites and/or conjugates, which can then be eliminated from the organism. nih.gov
In humans, studies on ecdysterone metabolism have identified dehydroxylated metabolites. nih.gov Following oral administration, ecdysterone is the most abundant analyte in urine, with metabolites such as 14-deoxy-ecdysterone and 14-deoxy-poststerone detected later. nih.govwada-ama.orgbiorxiv.org Cumulative urinary excretion of ecdysterone and these metabolites accounts for a relatively small percentage of the administered dose. nih.govwada-ama.orgfu-berlin.de
Data from human urinary excretion studies:
| Analyte | Maximum Concentration (Cmax) in Urine (µg/mL) | Time to Cmax (h) | Cumulative Urinary Excretion (%) |
| Ecdysterone | 4.4–30.0 | 2.8–8.5 | 18 |
| 14-deoxy-ecdysterone | 0.1–6.0 | 8.5–39.5 | 2.3 |
| 14-deoxy-poststerone | 0.1–1.5 | 23.3–41.3 | 1.5 |
Note: Data based on a study with a single oral dose of 50 mg ecdysterone in volunteers. nih.govwada-ama.org
In insects and other arthropods, ecdysteroids can be converted into various conjugates, such as phosphates, acyl esters, or glycosides. mdpi.combioone.orgnih.govliverpool.ac.uk These conjugates often serve as inactive storage forms, particularly in eggs, providing a reservoir of ecdysteroids that can be activated later during embryogenesis through hydrolysis. mdpi.comnih.govliverpool.ac.uk Metabolites like 20,26-dihydroxyecdysone (B106620) have also been identified. mdpi.commdpi.comencyclopedia.pub The specific metabolic pathways and the types of metabolites and storage forms produced can vary depending on the species and developmental stage. nih.govbioone.org
Molecular Mechanisms of Ecdysterone Action:
Ecdysteroid Receptor Interactions
In arthropods, the biological effects of Ecdysterone and other ecdysteroids are mediated by the ecdysone (B1671078) receptor (EcR), a member of the nuclear receptor superfamily. researchgate.netnih.gov The functional receptor is not a single protein but a non-covalent heterodimer composed of the EcR protein and the Ultraspiracle protein (USP). nih.govwikipedia.org USP is the insect ortholog of the vertebrate retinoid X receptor (RXR), and in some contexts, the term RXR is used interchangeably with USP, particularly when discussing the receptor complex. wikipedia.orgembopress.orgnih.gov This EcR/USP complex acts as a ligand-activated transcription factor, binding to specific DNA sequences known as ecdysone response elements (EcREs) in the promoter regions of target genes to regulate their expression. wikipedia.orgembopress.org The binding of an ecdysteroid ligand, such as Ecdysterone (also known as 20-hydroxyecdysone), to the EcR subunit is the critical event that initiates a cascade of gene activation, ultimately controlling processes like molting and metamorphosis. wikipedia.orgfrontiersin.org
The ecdysteroid-binding pocket is located within the ligand-binding domain (LBD) of the EcR subunit. wikipedia.orgnih.gov However, for high-affinity ligand binding to occur, EcR must be dimerized with its partner, USP/RXR. wikipedia.orgoup.com The presence of the ecdysteroid ligand stabilizes the EcR-USP heterodimer and enhances its affinity for DNA. sdbonline.org
Upon entering the ligand-binding pocket, Ecdysterone interacts with specific amino acid residues, inducing a significant conformational change in the EcR's LBD. wikipedia.orgnih.gov This structural rearrangement is crucial for the receptor's function. In the absence of a ligand, the EcR/USP complex may be bound to corepressor proteins, keeping target genes transcriptionally silent. nih.gov The ligand-induced conformational change causes the release of these corepressors and facilitates the recruitment of transcriptional coactivators. wikipedia.orgnih.gov This switch from a repressive to an activating state allows the transcriptional machinery to access the DNA and initiate the expression of ecdysone-responsive genes. wikipedia.org Structural studies have revealed that the EcR ligand-binding pocket is remarkably adaptable, capable of changing its shape to accommodate different types of ligands, a concept known as a ligand-dependent binding pocket. nih.gov
The response to Ecdysterone is not uniform throughout an organism; it is highly tissue-specific. nih.govnih.gov This specificity is achieved through several regulatory layers, a key one being the differential expression of EcR isoforms. sdbonline.org In Drosophila, for example, there are multiple isoforms of the receptor, such as EcR-A and EcR-B1, which are expressed in different tissues and at different times during development. researchgate.netsdbonline.org This differential expression allows tissues to have distinct responses to the same systemic hormone signal. nih.gov For instance, in response to a rising ecdysone titer, the larval salivary glands of Drosophila undergo programmed cell death, while the wing imaginal discs begin morphogenesis and differentiation. sdbonline.orgnih.gov
The DNA binding profiles of the EcR complex are also highly tissue-specific, correlating with regions of open chromatin that are accessible to the receptor. nih.gov This suggests that the cellular context, including the presence of other tissue-specific transcription factors, plays a crucial role in determining which genomic sites EcR will bind to and which genes it will regulate. nih.govnih.gov The EcR/USP complex, therefore, integrates the hormonal signal with the local regulatory environment of each cell type, resulting in a coordinated yet diverse developmental response across the entire organism. nih.govnih.gov
In contrast to its well-defined role in invertebrates, Ecdysterone does not interact with a homologous ecdysone receptor in mammals, as no such receptor has been identified. nih.gov Instead, emerging evidence strongly suggests that the anabolic and other physiological effects of Ecdysterone in mammals are mediated through interactions with other nuclear receptors, primarily Estrogen Receptor Beta (ERβ). nih.govplos.orgnih.gov
Research has identified Estrogen Receptor Beta (ERβ) as a primary molecular target for Ecdysterone in mammals. nih.govswolverine.com Unlike anabolic-androgenic steroids that exert their effects by binding to the Androgen Receptor (AR), Ecdysterone shows a preferential binding to ERβ. plos.orgresearchgate.net Studies have demonstrated that the anabolic effects of Ecdysterone, such as the induction of muscle hypertrophy, can be mediated through ERβ activation. nih.govdshs-koeln.desemanticscholar.org In cell culture experiments, the hypertrophic effects of Ecdysterone on muscle cells could be blocked by an ERβ-selective antagonist, providing direct evidence for the involvement of this receptor. dshs-koeln.desemanticscholar.org While some computational models suggest potential interactions with the Androgen Receptor (AR) and Estrogen Receptor Alpha (ERα), experimental and simulation data indicate that the interaction with ERβ is more stable and functionally relevant for its anabolic activity. plos.orgnih.govresearchgate.net
Computational studies, including molecular docking and all-atom molecular dynamics simulations, have been employed to validate and characterize the binding of Ecdysterone to ERβ at an atomic level. nih.govresearchgate.netnih.gov These in silico models support the experimental findings that Ecdysterone preferentially binds to ERβ over AR and ERα. plos.orgresearchgate.net
Molecular docking simulations predict a strong binding affinity between Ecdysterone and the ligand-binding domain of ERβ. nih.govnih.gov The binding is stabilized by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues within the receptor's binding pocket. nih.gov Specifically, residues such as Glu305, Leu343, Met340, Phe356, and Ile376 have been identified as being crucial for establishing a stable complex. nih.gov The hydroxyl groups on the Ecdysterone molecule form critical hydrogen bonds, for instance with the oxygen atom of Glu305. nih.gov Furthermore, molecular dynamics simulations spanning hundreds of nanoseconds show that the Ecdysterone-ERβ complex remains stable and compact, with minimal fluctuations, comparable to the stability of the receptor when bound to its native ligand, estradiol. plos.orgresearchgate.net
The following table summarizes the binding affinities derived from molecular docking simulations, illustrating Ecdysterone's preference for ERβ.
| Receptor | Ligand | Binding Affinity (kcal/mol) |
| Androgen Receptor (AR) | Testosterone (Native) | -8.65 nih.gov |
| Androgen Receptor (AR) | Ecdysterone | -8.97 researchgate.netnih.gov |
| Estrogen Receptor α (ERα) | Estradiol (Native) | -8.92 nih.gov |
| Estrogen Receptor β (ERβ) | Estradiol (Native) | -9.26 nih.gov |
| Estrogen Receptor β (ERβ) | Ecdysterone | -10.89 nih.gov |
Mammalian Receptor Interactions:
Absence of Direct Interaction with Androgen Receptors
Ecdysterone's anabolic effects appear to be mediated through pathways independent of the androgen receptor (AR). anabolicsteroidforums.com Unlike anabolic androgenic steroids, which exert their effects by binding to and activating the AR, ecdysterone does not seem to share this mechanism. nih.gov In mammals, there is no known nuclear receptor that is homologous to the ecdysone nuclear receptor (EcR) found in insects, which is the primary target of ecdysteroids in that phylum. nih.govnih.gov
Molecular modeling experiments have been conducted to investigate the potential interaction between ecdysterone and the human androgen receptor. nih.gov These in-silico docking studies revealed an unfavorable binding pose for ecdysterone within the AR. nih.gov The analysis showed that where the endogenous ligand, testosterone, has methyl groups that fit into the receptor, ecdysterone possesses hydroxyl groups that cause steric interference. nih.gov Furthermore, a critical water molecule that facilitates interactions in the testosterone-AR complex is displaced by a methyl group in the modeled ecdysterone-AR complex, leading to an unfavorable interaction pattern. nih.gov These modeling results support the hypothesis that ecdysterone does not exhibit significant binding to the androgen receptor, distinguishing its anabolic mechanism from that of traditional anabolic steroids. anabolicsteroidforums.comnih.gov
Cellular Signaling Pathways Modulated by Ecdysterone
A key mechanism underlying ecdysterone's biological activity is its ability to stimulate the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway. nih.govswolverine.com This pathway is crucial for regulating cell growth, proliferation, and protein synthesis. swolverine.comwikipedia.org Ecdysterone has been shown to induce the activation of Akt, a central component of this cascade, in skeletal muscle cells. nih.govresearchgate.net
In studies using C2C12 skeletal myotubes, treatment with 20-hydroxyecdysone (B1671079) (a common ecdysterone) led to a rapid and sustained activation of Akt. nih.gov This effect was dose-dependent, with significant increases in the phosphorylation of Akt at Serine473 observed at concentrations as low as 0.1 μM. nih.gov The activation of this pathway is believed to be a primary contributor to the increased protein synthesis observed in muscle cells following ecdysterone treatment. nih.govnih.gov The effect can be completely abolished by a PI3K inhibitor, confirming the pathway's essential role in mediating ecdysterone's anabolic effects. nih.govnih.govmdpi.com
| Ecdysterone Concentration | Effect on Akt Phosphorylation (Ser473) in C2C12 Myotubes |
| 0.1 μM | > 3-fold increase |
| 1.0 μM and higher | ~ 5-fold increase (maximal effect) |
Data synthesized from research on C2C12 skeletal myotubes. nih.gov
This activation is not direct but appears to be initiated by a rapid, non-genomic response at the cell membrane. Evidence suggests the involvement of a G-protein coupled receptor (GPCR), which, upon activation by ecdysterone, triggers a cascade involving phospholipase C (PLC) and subsequent PI3K activation. nih.govnih.gov
Ecdysterone also modulates the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway, another critical signaling cascade involved in cellular processes like proliferation, differentiation, and survival. nih.govmdpi.com The ERK pathway is a key regulator of various cellular functions, and its activation can lead to downstream effects on gene expression and protein synthesis. nih.gov
Research has shown that ecdysterone can boost the production of Nitric Oxide and regulate cellular mechanisms through the activation of ERK1/2. nih.gov This suggests that the MAPK/ERK pathway is another avenue through which ecdysterone exerts its physiological effects, working in concert with other signaling cascades.
Beyond the PI3K/Akt and MAPK/ERK pathways, ecdysterone influences other significant intracellular signaling events. One of the most rapid effects observed is the induction of an intracellular calcium (Ca2+) flux. nih.govnih.gov In skeletal muscle cells, ecdysterone treatment elicits a rapid elevation in intracellular Ca2+ within seconds. nih.gov This calcium signal is believed to be a crucial upstream event that leads to the activation of the PI3K/Akt pathway. nih.gov The increase in intracellular Ca2+ appears to originate from both extracellular sources and internal stores within the sarcoplasmic reticulum. nih.gov
Additionally, studies in rat tissues have shown that ecdysterone can modulate the arachidonic acid cascade. At specific concentrations (10⁻⁸ M), it can cause a rapid and transient increase in intracellular pools of arachidonic acid and its metabolites, including eicosanoids like prostaglandins (B1171923) and leukotrienes. nih.gov Conversely, at different concentrations (10⁻¹¹-10⁻⁹ M), it can inhibit the arachidonic cascade in the brain and heart. nih.gov This suggests that ecdysterone can act as a potent modulator of phospholipid-dependent signal systems. nih.gov
Ecdysterone-Mediated Gene Expression Regulation
The signaling events initiated by ecdysterone ultimately converge on the regulation of gene expression. In insects, the ecdysone hormone triggers a well-defined transcriptional cascade, and while the receptor is different in mammals, ecdysterone still demonstrates the ability to regulate gene transcription. nih.govresearchgate.net This regulation can be both positive (activation) and negative (repression). nih.govpnas.org
Differential Regulation of Specific Gene Families (e.g., Heat Shock Proteins in Drosophila)
Ecdysterone orchestrates a nuanced and differential regulation of gene expression, a phenomenon clearly exemplified by its action on the small heat shock protein (hsp) genes in Drosophila melanogaster. nih.govosti.gov In the late third-instar larvae, genes such as hsp22, hsp23, hsp26, and hsp27 are activated even without thermal stress, a process that can be replicated in cultured Drosophila cells by the addition of ecdysterone. nih.govcore.ac.uk However, the regulatory dynamics are not uniform across this gene family. nih.gov
A key distinction lies in the temporal and mechanistic response of hsp27 and hsp23 to ecdysterone. nih.govosti.gov The hsp27 gene exhibits characteristics of a primary, or early, response gene. nih.gov Its activation by ecdysterone is rapid and occurs even in the absence of new protein synthesis. nih.govosti.gov This indicates a direct mode of action, where the ecdysterone-receptor complex likely interacts directly with the gene's regulatory elements to initiate transcription. nih.gov
In contrast, the hsp23 gene is regulated as a secondary, or late, response gene. nih.gov Its high-level expression is induced by ecdysterone only after a significant delay of approximately six hours. nih.govosti.gov Furthermore, this activation is dependent on the continuous presence of the hormone and is sensitive to inhibitors of protein synthesis. nih.govosti.gov This suggests an indirect mechanism, where ecdysterone first induces the expression of primary response genes, and the protein products of these genes, in turn, activate hsp23. nih.gov
This differential regulation at the transcriptional level is conferred by specific DNA sequences known as ecdysterone response elements (HERE). nih.govosti.gov Transfection experiments using reporter constructs have demonstrated that synthetic HERE sequences from either hsp27 or hsp23 are sufficient to impart their respective regulatory profiles to a basal promoter. nih.gov While both genes are regulated by ecdysterone, their distinct response patterns highlight the sophisticated and hierarchical nature of the hormonal control of gene expression. nih.govosti.gov It is noteworthy that not all heat shock proteins are subject to this hormonal regulation; the synthesis of major heat shock proteins like hsp68, hsp70, and hsp83 is not affected by ecdysterone. core.ac.uk
Table 1: Differential Regulation of hsp27 and hsp23 by Ecdysterone in Drosophila
| Feature | hsp27 | hsp23 |
|---|---|---|
| Response Type | Primary (Early) | Secondary (Late) |
| Activation Speed | Rapid | Delayed (approx. 6-hour lag) |
| Protein Synthesis Dependency | Independent | Dependent |
| Hormone Presence | Not dependent on continuous presence for initial activation | Dependent on continuous presence |
| Regulatory Mechanism | Direct | Indirect |
DNA Binding Profiles and Target Gene Identification
The transcriptional effects of ecdysterone are mediated by the binding of a heterodimeric nuclear receptor complex, composed of the Ecdysone Receptor (EcR) and Ultraspiracle (USP), to specific DNA sequences. nih.gov These sequences, known as ecdysone response elements (EcREs), are the docking sites for the EcR/USP complex, initiating the regulation of target gene expression. nih.gov Genomic mapping studies in Drosophila melanogaster Kc167 cells have identified 502 significant regions of EcR/USP binding throughout the non-repetitive genome. nih.gov
The identification of these binding sites is crucial for pinpointing the direct gene targets of the ecdysone signaling pathway. nih.gov By combining binding-site profiling with gene expression analysis following treatment with 20-hydroxyecdysone (20E), a comprehensive picture of the primary response genes emerges. nih.gov Interestingly, only 42% of the identified EcR/USP binding regions are located near genes that are responsive to 20E in Kc167 cells. nih.gov However, a significant portion of the remaining binding sites are situated near genes that are regulated by 20E in other tissues and cell types during metamorphosis, suggesting that many binding events are not cell-type specific. nih.gov
The direct targets of the EcR/USP complex encompass a variety of functional classes, with a notable prevalence of genes encoding transcriptional regulatory factors. nih.gov Of 26 early target genes identified, the majority (21) fall into this category. nih.gov This underscores the hierarchical nature of the ecdysone response, where the hormone initially triggers the expression of a cascade of transcription factors that, in turn, orchestrate broader developmental changes. nih.gov Functional analyses, such as RNA interference (RNAi), have confirmed the requirement of several of these direct targets, including hairy, vrille, and Hr4, for the cellular differentiation processes induced by the hormone. nih.gov The binding of the EcR/USP complex is not limited to genes involved in transcription; it also directly regulates genes with roles in catalytic processes, such as dehydrogenase and transferase activity. nih.gov
Table 2: Examples of Directly Regulated Ecdysterone Target Genes in Drosophila
| Target Gene | Gene Product Function | Role in Ecdysone Response |
|---|---|---|
| hairy | Transcription Factor | Required for cellular differentiation |
| vrille | Transcription Factor | Required for cellular differentiation and metamorphosis |
| Hr4 | Nuclear Receptor | Required for cellular phenotypes induced by ecdysone |
| endoA | Catalytic Enzyme | Dehydrogenase activity |
| Mdh | Catalytic Enzyme | Transferase activity |
Context-Dependent Transcriptional Responses
The transcriptional response to ecdysterone is highly context-dependent, influenced by factors such as the presence or absence of the hormone, the specific DNA regulatory elements, and the surrounding chromatin environment. nih.govdartmouth.edu Ecdysone response elements (EcREs) can function dually, acting as both transcriptional activators and repressors depending on the hormonal context. dartmouth.edu In the absence of ecdysterone, EcREs located upstream of a reporter gene can repress constitutive transcription. dartmouth.edu This repressive function is sequence-specific and sensitive to the location of the element relative to the gene. dartmouth.edu Upon the addition of ecdysterone, these same elements switch to a potent activator function, leading to a significant increase in gene expression. dartmouth.edu
This dual functionality suggests that the ecdysone receptor (EcR) can bind to its target DNA sequences even in the absence of its ligand, a behavior also observed in other nuclear receptors like the thyroid hormone receptor. dartmouth.edu The unliganded receptor appears to actively repress gene expression, while the hormone-bound receptor complex becomes a strong transcriptional activator. dartmouth.edupnas.org
Furthermore, the cellular and chromatin context is a critical determinant of the transcriptional outcome. nih.gov Hormone-triggered transcriptional responses are highly cell-specific. nih.gov The accessibility of EcREs within the chromatin structure plays a pivotal role in whether a gene will be activated. nih.gov The acetylation of histone H3 on lysine (B10760008) 27 (H3K27) at enhancer regions has been identified as a key epigenetic modification required for the transcriptional activation of ecdysone-responsive genes. nih.gov The CREB-binding protein (CBP) forms a complex with EcR in a hormone-dependent manner, leading to histone acetylation and subsequent gene activation. nih.gov In some contexts, the ecdysone cascade can also lead to indirect gene repression, where an ecdysone-induced protein like E74 functions as a repressor. pnas.org In other cases, direct repression by the liganded EcR involves binding to a distinct type of DNA element and recruiting corepressors like Mi2 to initiate chromatin compaction. pnas.org This highlights the intricate interplay between the hormone, its receptor, specific DNA sequences, and the epigenetic landscape in shaping the final transcriptional response. nih.govpnas.org
Table 3: Context-Dependent Functions of Ecdysone Regulatory Elements (EcREs)
| Hormonal Context | EcRE Function | Transcriptional Outcome |
|---|---|---|
| Absence of Ecdysterone | Repressor | Repression of basal gene expression |
| Presence of Ecdysterone | Activator | Strong induction of gene expression |
Biological Activities and Physiological Roles of Ecdysterone in Vitro and Non Human in Vivo Models :
Invertebrate Developmental and Physiological Regulation
Ecdysteroids are the primary steroid hormones in arthropods, where they govern molting, metamorphosis, reproduction, and diapause. bioscientifica.combioscientifica.com These hormones likely perform similar functions in other invertebrate phyla as well. bioscientifica.combioscientifica.com The action of ecdysteroids in arthropods is primarily mediated by high-affinity binding to an intracellular nuclear receptor protein, the ecdysteroid receptor (EcR), which forms a dimer with the Ultraspiracle (USP) or Retinoid X Receptor (RxR). mdpi.com This receptor complex then binds to specific DNA promoter sites, regulating gene expression. mdpi.com
Control of Molting and Metamorphosis
Ecdysterone is a key hormone that controls ecdysis (molting) and metamorphosis in arthropods. wikipedia.orgijcmas.com It is considered one of the most common molting hormones in insects and crustaceans. wikipedia.org In insects, ecdysteroids are synthesized from cholesterol through a multi-step process. mdpi.com Ecdysone (B1671078), a precursor to 20-hydroxyecdysone (B1671079), is produced cyclically by molting glands, with each peak inducing a molt. mdpi.com 20-hydroxyecdysone is the active hormone. mdpi.com
The molting process is initiated by pulses of 20-hydroxyecdysone. nih.gov For a larval molt, an initial pulse leads to a change in cellular commitment, while a second, larger pulse triggers the differentiation events associated with molting. nih.gov This hormone stimulates epidermal cells to synthesize enzymes that digest and recycle components of the old cuticle. nih.gov During metamorphosis in holometabolous insects, a complex series of events involving larval tissue breakdown and adult structure formation is coordinated by increasing ecdysteroid levels and the absence of juvenile hormones (JHs) in the last-instar larva. plos.org The active form, 20E, binds to the EcR nuclear receptor, forming a heterodimer with USP, which then activates the transcription of target genes, leading to physiological, morphological, and behavioral changes during metamorphosis. plos.org
The prothoracicotropic hormone (PTTH), a neuropeptide secreted from the brain, stimulates the prothoracic glands to synthesize ecdysone, which is then converted to the active 20-hydroxyecdysone in peripheral tissues. ijcmas.comnih.govekb.eg Juvenile hormone plays a crucial role in determining the outcome of a molt; high JH levels promote larval-larval molts, while low JH levels permit larval-pupal metamorphosis, and the absence of JH leads to pupal-adult metamorphosis. nih.govekb.egannualreviews.org
Regulation of Reproduction and Diapause
Ecdysteroids also regulate reproduction and diapause in arthropods. bioscientifica.combioscientifica.com In adult female insects, ecdysone signaling is essential for reproduction, mediating egg-chamber maturation during oogenesis. ekb.eg In adult males, ecdysteroids have a role in sperm maturation. ekb.eg
The effect of 20-hydroxyecdysone on reproductive diapause has been investigated in species like Galeruca daurica. Application of 20E was found to promote the expression of genes related to reproduction (like vitellogenin) and delay diapause entry in female adults. nih.gov Conversely, silencing the ecdysone receptor (EcR) or nuclear hormone receptor HR3 increased lipid content and induced reproductive diapause, suggesting that 20E mediates reproductive diapause through a conserved EcR/HR3 pathway in this species. nih.gov
Studies on the Colorado potato beetle, Leptinotarsa decemlineata, have shown that ecdysteroid titers can be high in pre-diapausing and diapausing adults, sometimes higher than in reproducing females. researchgate.net Changes in ecdysteroid concentration in relation to day length were observed, suggesting their involvement in the induction and termination of diapause, although adult diapause in this species appears to be regulated by a multifactorial system. researchgate.net
Endocrine Disruption in Phytophagous Insects
Phytoecdysteroids, including ecdysterone, are synthesized by plants and are believed to contribute to reducing invertebrate predation by acting as feeding deterrents or endocrine disruptors. mdpi.comnih.govscialert.net Feeding experiments have demonstrated the endocrine-disrupting activity of dietary ecdysteroids on phytophagous insects and nematodes. nih.gov Some insects avoid feeding on plants containing ecdysteroids. nih.gov
Due to their specific interference with the ecdysteroid signaling pathway in insects, phytoecdysteroids are considered to have an ecological role in plant-insect interactions by deterring invertebrate predators. nih.gov They mimic insect ecdysteroids by binding to their receptors, eliciting a cascade of effects that disrupt development and reproduction. scialert.netresearchgate.net While phytoecdysteroids can provide protection against non-adapted herbivores, specialized herbivores may have evolved detoxification mechanisms. scialert.net The anti-feedant activity of some plants against phytophagous insects is linked to the disruption of the insect's ecdysteroid content essential for growth. researchgate.net
Phytological Interactions and Plant Physiological Effects
Ecdysteroids are also present in a wide range of plant species, where they are known as phytoecdysteroids. bioscientifica.commdpi.com While not considered plant hormones, they can influence various physiological processes in plants. nih.govresearchgate.net
Influence on Plant Growth and Development (e.g., coleoptile elongation, cell division)
Exogenous application of ecdysteroids has been shown to affect plant growth and development in various studies. For instance, 20-hydroxyecdysone has been reported to facilitate the elongation of wheat coleoptiles and modulate growth traits. researchgate.netnih.gov Studies have also indicated that phytoecdysteroids can promote cell division in unicellular green algae. researchgate.netnih.gov
Research using wheat coleoptiles and Arabidopsis thaliana seedlings investigated the effects of exogenous ecdysterone and compared them to phytohormones. researchgate.net Ecdysterone affected the regulation of growth processes over a wide range of concentrations (10⁻¹³–10⁻⁵ M). researchgate.net Synergistic effects were noted between ecdysterone and indole-3-acetic acid (an auxin) on coleoptile elongation, similar to the interaction between brassinosteroids and auxin. researchgate.nethcu.ac.th However, some studies have concluded that despite their widespread occurrence, ecdysterone may not have a direct action on the growth and proliferation of plant tissues, suggesting they might instead serve as a source of readily available polyhydroxylated sterols required for these processes. eje.cz
Here is a table summarizing some observed effects of exogenous ecdysterone on plant growth and development:
| Plant Species | Effect Observed | Concentration Range (M) | Reference |
| Wheat (Triticum vulgare) | Coleoptile elongation, modulated growth traits | Exogenous application | researchgate.netnih.gov |
| Green Algae | Promotion of cell division | 10⁻¹⁰–10⁻⁸ | researchgate.netnih.gov |
| Tomato seedlings | Enhanced germination and shoot growth | Not specified | researchgate.net |
| Wheat | Synergistic effect with IAA on coleoptile elongation | 10⁻¹³–10⁻⁵ | researchgate.net |
Modulation of Plant Stress Responses (e.g., against lead stress, antioxidant defense)
Phytoecdysteroids contribute to mitigating biotic and abiotic stresses in plants. nih.govmdpi.com They play a role in enhancing plant tolerance against insects and nematodes through their allelochemical activity. nih.govmdpi.com
Studies suggest that phytoecdysteroids can modulate plant stress responses, such as providing protection against lead stress in wheat. researchgate.net Furthermore, phytoecdysteroids are known to promote enzymatic and non-enzymatic antioxidant defense systems in plants, which helps to decrease reactive oxygen species and reduce malondialdehyde content. nih.govmdpi.com In spinach, 20-hydroxyecdysone has been shown to enhance stress tolerance by stimulating the activity of antioxidant enzymes, proteins, and proline, thereby mitigating environmental stress and improving metabolic responses. mdpi.com
The antioxidant properties of 20-hydroxyecdysone have also been observed in in vitro studies using PC12 cells, where it significantly reduced intracellular reactive oxygen species formation and blocked increases in lipid peroxidation induced by a neurotoxic agent, suggesting it has antioxidant capabilities. oup.com
Interactions with Endogenous Phytohormones.
While primarily known for its roles in arthropods and its presence as phytoecdysteroids in plants, research has also explored potential interactions of exogenous ecdysterone with endogenous phytohormones in plants themselves. Studies on wheat coleoptiles and Arabidopsis thaliana seedlings have investigated the effects of exogenous ecdysterone alongside plant hormones like indole-3-acetic acid (IAA), gibberellic acid (GA3), and 24-epibrassinolide (B1217166) (EBL) on growth and enzyme activity. The effective concentration range of ecdysterone varied depending on the specific process being regulated. For instance, growth processes were affected by a wide range of ecdysterone concentrations (10-13–10-5 M), while metabolic processes like α-amylase activation and the retardation of leaf yellowing were influenced by a narrower range (10-9–10-7 M and 10-9–10-8 M, respectively). Synergistic effects were observed between ecdysterone and IAA on coleoptile elongation. Conversely, antagonistic effects were noted between ecdysterone and EBL on coleoptile elongation, and between ecdysterone and GA3 on both coleoptile elongation and α-amylase activity. These findings suggest that ecdysterone acts as a physiologically active compound in plants and may interact with EBL and GA3 receptors researchgate.net. Although phytoecdysteroids are not considered plant hormones due to their typically higher concentrations compared to true hormones, their presence and observed interactions suggest a potential influence on plant physiological processes, possibly through acting as a source of sterols or regulating IAA and protein synthesis tandfonline.comresearchgate.net.
Mammalian Cellular and Animal Model Studies (Non-Clinical)
Ecdysterone has been the subject of numerous investigations in mammalian cellular and animal models to understand its potential effects, particularly concerning anabolic activity, metabolism, and interactions with cancer cells.
In Vitro Studies on Cellular Growth and Differentiation (e.g., C2C12 myotubes, SH-SY5Y cells).
In vitro studies using mammalian cell lines have provided insights into the effects of ecdysterone on cellular growth and differentiation. Murine C2C12 myotubes, a widely used model for studying muscle differentiation and hypertrophy, have shown increased protein synthesis by up to 20% when treated with ecdysterone nih.gov. This effect appears to involve the PI3K/Akt signaling pathway nih.govmdpi.com. Ecdysterone treatment also resulted in an increase in the diameter of C2C12 myotubes, indicating a hypertrophic effect nih.govdshs-koeln.de. This anabolic effect in C2C12 myotubes is suggested to be mediated by an estrogen receptor pathway, specifically involving the estrogen receptor beta (ERβ) mdpi.comnih.govdshs-koeln.dethieme-connect.com. While ecdysterone induced hypertrophy in C2C12 myotubes, this effect could be counteracted by an antiestrogen (B12405530) but not an antiandrogen mdpi.comdshs-koeln.de. Molecular docking experiments have supported the idea of ERβ-mediated action of ecdysterone, suggesting a more favorable binding pose in ERβ compared to the androgen receptor (AR) nih.gov.
Studies on SH-SY5Y neuroblastoma cells have explored the effects of ecdysteroids, including ecdysterone derivatives, in the context of oxidative stress and potential therapeutic applications. While free ecdysteroids were observed to protect SH-SY5Y cells from tert-butyl hydroperoxide (tBHP)-induced oxidative damage, squalenoylated ecdysteroid conjugates demonstrated a dose-dependent sensitizing effect to this damage in SH-SY5Y cells acs.orgacs.org. This suggests that the formulation can influence the observed effects in specific cell lines.
Cellular Metabolic Modulation (e.g., glycolysis, respiration).
Ecdysterone has been shown to modulate cellular metabolism in in vitro settings, particularly in cancer cell lines. In triple-negative breast cancer cell lines such as MDA-MB-231 and MDA-MB-468, ecdysterone treatment dampened both glycolysis and respiration, leading to a significant reduction in their metabolic potential nih.govresearchgate.netresearchgate.net. For instance, in MDA-MB-468 cells, ecdysterone at concentrations of 250 µM and 750 µM inhibited baseline respiration and glycolysis nih.gov. In MDA-MB-231 cells, 500 µM and 750 µM ecdysterone decreased respiration and metabolic potential, although it did not significantly alter glycolysis at baseline nih.gov. This attenuation of energy metabolism in cancer cells by ecdysterone may contribute to its observed effects in these lines nih.govresearchgate.net. Conversely, in mouse myoblasts and fibroblasts, ecdysterone has been reported to increase glucose uptake, glycolysis, respiration, ATP production, and global protein biosynthesis, a phenomenon involving the PI3K/AKT/mTOR signaling pathway researchgate.netdntb.gov.uaresearchgate.net. This observed upregulation of energy metabolism in non-cancerous cells may be linked to ecdysterone's anabolic activity researchgate.netresearchgate.net.
Induction of Autophagy in Specific Cell Lines.
Research indicates that ecdysterone can induce autophagy in certain cell lines. In triple-negative breast cancer cell lines, ecdysterone treatment strongly induced autophagy nih.govresearchgate.netnih.govx-mol.com. Studies in MDA-MB-231 cells showed that ecdysterone induced autophagy, which was mediated by modifications of autophagy-associated proteins, including LC3, p62, and mTOR caldic.com. This induction of autophagy in cancer cells by ecdysterone may play a role in its anti-proliferative effects and potential synergistic interactions with chemotherapeutic agents nih.govcaldic.com. However, the effect on autophagy might be cell-type dependent, as one study noted an anti-autophagic potential in T-47D breast cancer cells caldic.com.
Investigational Effects in Animal Models (e.g., muscle protein synthesis in rats, lipid metabolism in mice, bile secretion in rats).
Studies in animal models have investigated various physiological effects of ecdysterone. In rats, ecdysterone has been shown to increase muscle mass and protein synthesis mdpi.comnih.gov. Oral administration of ecdysterone to male rats increased body weight gain, as well as the weight and protein content of the tibialis muscle nih.gov. Ecdysteroids have also been shown to increase rat grip strength nih.govresearchgate.net. The increase in protein synthesis appears to be related to enhanced mRNA translation efficiency rather than increased mRNA synthesis researchgate.net. Ecdysterone also attenuated tenotomy-induced muscle atrophy in the soleus muscle of adult male rats, suggesting a potential to promote muscle recovery mdpi.comresearchgate.net. The anabolic effect of ecdysterone in rats has been observed to be comparable to or even higher in potency than some anabolic androgenic steroids or IGF-1 in terms of increasing soleus muscle fiber size nih.govresearchgate.net.
Regarding lipid metabolism, studies in rodents have yielded somewhat conflicting results depending on the model used nih.gov. In streptozotocin-induced steatotic male Wistar rats, ecdysterone was reported to decrease liver and plasma triglyceride and cholesterol concentrations nih.govbioscientifica.com. Ecdysteroids are also suggested to have hypocholesterolemic effects, potentially by increasing the conversion of cholesterol into bile acids bioscientifica.com. Studies in rats have shown that low doses of injected ecdysterone can reduce hepatic cholesterol levels bioscientifica.com. However, studies in female ovariectomized Sprague Dawley rats fed a high-fat/high-fructose diet and in male C57BL/6J mice fed a high-fat diet supplemented with ecdysterone did not consistently show alterations in plasma and/or liver triglyceride and cholesterol concentrations nih.gov. In obese Zucker rats, a genetic model for obesity and hyperlipidemia, ecdysterone supplementation was investigated for lipid-lowering effects nih.gov. Ecdysterone has also been shown to counteract the increase in fat pad mass and retain adipocyte diameter close to that of mice fed a low-fat diet in mice fed a high-fat diet mdpi.com.
Ecdysteroids stimulate bile secretion in rats bioscientifica.combioone.orgbiowayorganicinc.combiophytis.com. In rats with alcohol intoxication, ecdisten (a preparation based on ecdysterone) normalized bile secretion processes and optimized the chemical composition of bile annalsofrscb.ro. Studies in rats have shown that intravenously administered ecdysterone is rapidly taken up by the liver and excreted into the intestine via the bile biophytis.com. This entero-hepatic cycle contributes to the metabolism and maintaining a low concentration of ecdysteroids in the blood biophytis.com.
Interactions with Endogenous Phytohormones.
Research into the physiological role of phytoecdysteroids in the plants that produce them has included examining the effects of exogenous ecdysterone on plant growth and metabolic processes, often in conjunction with endogenous phytohormones. Studies utilizing wheat coleoptiles and Arabidopsis thaliana seedlings have explored how exogenous ecdysterone influences responses alongside established plant hormones such as indole-3-acetic acid (IAA), gibberellic acid (GA3), and 24-epibrassinolide (EBL) researchgate.net. The effective concentrations of ecdysterone for regulating these processes vary; growth responses are affected by a broad range (10-13–10-5 M), while certain metabolic activities like α-amylase activation and the slowing of leaf senescence are influenced by narrower ranges (10-9–10-7 M and 10-9–10-8 M, respectively) researchgate.net. Notably, a synergistic effect has been observed between ecdysterone and IAA in promoting coleoptile elongation researchgate.net. Conversely, antagonistic interactions have been reported between ecdysterone and EBL on coleoptile elongation, and between ecdysterone and GA3 regarding both coleoptile elongation and α-amylase activity researchgate.net. These findings suggest that ecdysterone is physiologically active within plants and may interact with the signaling pathways mediated by EBL and GA3 receptors researchgate.net. Although phytoecdysteroids are typically present at higher concentrations than classic plant hormones, indicating they are not hormones in the conventional sense, their capacity to influence plant physiology suggests potential roles, possibly as sterol precursors or modulators of IAA and protein synthesis tandfonline.comresearchgate.net.
Mammalian Cellular and Animal Model Studies (Non-Clinical)
Investigations in mammalian cellular and animal models have sought to elucidate the diverse biological activities of ecdysterone outside of its known roles in arthropods.
In Vitro Studies on Cellular Growth and Differentiation (e.g., C2C12 myotubes, SH-SY5Y cells).
In vitro studies have provided evidence for ecdysterone's impact on mammalian cellular growth and differentiation. In murine C2C12 myotubes, a recognized model for studying muscle hypertrophy and differentiation, ecdysterone treatment has been shown to increase protein synthesis by up to 20% nih.gov. This effect is suggested to be mediated, at least in part, through the activation of the PI3K/Akt signaling pathway nih.govmdpi.com. Furthermore, ecdysterone treatment leads to an increase in the diameter of C2C12 myotubes, indicative of a hypertrophic effect nih.govdshs-koeln.de. This anabolic activity in C2C12 myotubes is hypothesized to involve an estrogen receptor-mediated pathway, with a preference for estrogen receptor beta (ERβ) mdpi.comnih.govdshs-koeln.dethieme-connect.com. The hypertrophic effect induced by ecdysterone in these cells can be counteracted by an antiestrogen but not by an antiandrogen mdpi.comdshs-koeln.de. Molecular docking studies lend support to the notion of ERβ involvement, suggesting a more favorable binding interaction with ERβ compared to the androgen receptor nih.gov.
Research involving SH-SY5Y neuroblastoma cells has explored the effects of ecdysteroids, particularly in the context of oxidative stress relevant to potential therapeutic applications. While free ecdysteroids demonstrated a protective effect against tert-butyl hydroperoxide (tBHP)-induced oxidative damage in SH-SY5Y cells, interestingly, squalenoylated conjugates of ecdysteroids showed a dose-dependent sensitizing effect to this damage in the same cell line acs.orgacs.org. This highlights that the specific form or formulation of ecdysterone can significantly influence its effects at the cellular level acs.orgacs.org.
Induction of Autophagy in Specific Cell Lines.
Evidence suggests that ecdysterone can induce autophagy in certain cell types. In triple-negative breast cancer cell lines, ecdysterone treatment has been reported to strongly induce autophagy nih.govresearchgate.netnih.govx-mol.com. Studies in MDA-MB-231 cells have shown that ecdysterone-induced autophagy is associated with alterations in autophagy-related proteins, including LC3, p62, and mTOR caldic.com. The induction of autophagy by ecdysterone in cancer cells may contribute to its effects and potential synergistic interactions with other therapeutic agents nih.govcaldic.com. However, the effect on autophagy may be cell-type specific, as one study noted an anti-autophagic potential in T-47D breast cancer cells caldic.com.
Investigational Effects in Animal Models (e.g., muscle protein synthesis in rats, lipid metabolism in mice, bile secretion in rats).
Animal models have been utilized to investigate the physiological effects of ecdysterone. In rats, ecdysterone has demonstrated the ability to increase muscle mass and stimulate protein synthesis mdpi.comnih.gov. Oral administration of ecdysterone to male rats led to increased body weight gain and enhanced weight and protein content of the tibialis muscle nih.gov. Ecdysteroids have also been shown to improve grip strength in rats nih.govresearchgate.net. The observed increase in protein synthesis appears to be primarily due to enhanced mRNA translation efficiency rather than increased mRNA synthesis researchgate.net. Ecdysterone has also shown potential in promoting muscle recovery by attenuating tenotomy-induced muscle atrophy in the soleus muscle of adult male rats mdpi.comresearchgate.net. The anabolic potency of ecdysterone in increasing soleus muscle fiber size in rats has been reported to be comparable to or even greater than that of certain anabolic androgenic steroids or IGF-1 nih.govresearchgate.net.
The effects of ecdysterone on lipid metabolism have been explored in rodent models, with some variations in outcomes depending on the specific model used nih.gov. In streptozotocin-induced steatotic male Wistar rats, ecdysterone was reported to decrease liver and plasma triglyceride and cholesterol concentrations nih.govbioscientifica.com. Ecdysteroids are also thought to possess hypocholesterolemic effects, potentially by increasing the conversion of cholesterol into bile acids bioscientifica.com. Studies in rats have indicated that low doses of injected ecdysterone can reduce hepatic cholesterol levels bioscientifica.com. However, studies in female ovariectomized Sprague Dawley rats on a high-fat/high-fructose diet and in male C57BL/6J mice on a high-fat diet supplemented with ecdysterone did not consistently show changes in plasma and/or liver triglyceride and cholesterol concentrations nih.gov. Investigations have also been conducted in obese Zucker rats, a genetic model of obesity and hyperlipidemia, to assess the lipid-lowering potential of ecdysterone nih.gov. Ecdysterone has also been shown to mitigate the increase in fat pad mass and maintain adipocyte diameter similar to that of mice on a low-fat diet, even when the mice are fed a high-fat diet mdpi.com.
Ecdysteroids have been shown to stimulate bile secretion in rats bioscientifica.combioone.orgbiowayorganicinc.combiophytis.com. In rats experiencing alcohol intoxication, ecdisten, a preparation containing ecdysterone, normalized bile secretion processes and improved the chemical composition of bile annalsofrscb.ro. Studies in rats indicate that intravenously administered ecdysterone is rapidly taken up by the liver and subsequently excreted into the intestine via bile biophytis.com. This enterohepatic circulation contributes to the metabolism and maintenance of a low concentration of ecdysteroids in the bloodstream biophytis.com.
Neuroprotective Effects in Neuronal Cell Models.
Ecdysterone, also known as 20-hydroxyecdysone (20E), has demonstrated neuroprotective effects in various in vitro and non-human in vivo models of neuronal injury and neurodegenerative conditions. These effects are often attributed to its antioxidant and anti-apoptotic properties, as well as its modulation of key signaling pathways involved in neuronal survival and function.
In vitro studies using neuronal cell lines have provided insights into the mechanisms underlying ecdysterone's neuroprotection. The human neuroblastoma SH-SY5Y cell line is a commonly used in vitro model in neuroscience studies mednexus.org. Studies using SH-SY5Y cells exposed to oxidative stress agents like hydrogen peroxide (H₂O₂) have shown that ecdysteroids, including ecdysterone, can attenuate oxidative stress-induced cell death mednexus.orgnih.gov. These compounds appear to counteract the damaging effects of reactive oxygen species (ROS) and protect neuronal cells from oxidative damage by scavenging free radicals and preventing lipid peroxidation mednexus.orgnih.gov.
Another widely used neuronal cell model is the PC12 cell line, which is sensitive to changes in oxygen availability and frequently employed to study neuronal vulnerability to oxidative stress oup.com. Research using PC12 cells exposed to neurotoxins such as MPP+ (1-methyl-4-phenylpyridinium) or β-amyloid peptide fragment 25-35 (Aβ25-35) has shown that ecdysterone can protect against induced neurotoxicity oup.comimrpress.com. β-Ecdysterone was found to protect PC12 cells against MPP+-induced oxidative stress and apoptosis in a concentration-dependent manner oup.com. It significantly reduced intracellular ROS formation and blocked MPP+-induced increases in lipid peroxidation oup.com.
The neuroprotective effects of ecdysterone in these models are associated with the modulation of various signaling pathways. In PC12 cells, β-ecdysterone's protection against MPP+-induced neurotoxicity involves the activation of the phosphoinositide-3-kinase (PI3K)-nuclear factor E2-related factor 2 (Nrf2)-regulated signaling pathway oup.com. Ecdysterone increased Akt kinase activity and downstream signaling, including the inactivation of glycogen (B147801) synthase kinase 3-β (GSK-3β), nuclear translocation of Nrf2, and upregulation of heme oxygenase-1 (HO-1) expression oup.comimrpress.com. This activation of the Nrf2 antioxidant system appears to play a crucial role in mitigating oxidative stress and apoptosis oup.comimrpress.com. Studies have shown that the antioxidative effects of β-ecdysterone could be blocked by inhibiting the PI3K pathway with LY294002 or the Nrf2 pathway with shRNA-mediated knockdown of Nrf2 oup.com.
Ecdysterone has also demonstrated neuroprotective effects in non-human in vivo models of neurological conditions. In a cognitive impairment model using senescence-accelerated mouse prone 8 (SAMP8) mice, ecdysterone treatment effectively improved cognitive impairment by enhancing learning and memory capabilities imrpress.comnih.gov. This was accompanied by decreased oxidative stress, apoptosis, and neuronal damage in the hippocampus imrpress.comnih.gov. The study suggested that ecdysterone reduces cognitive impairment by triggering the Nrf2 antioxidant system via the Akt/GSK3β pathway imrpress.comnih.gov.
Furthermore, ecdysterone has shown protective effects in models of acute ischemic stroke. In a rat model of middle cerebral artery occlusion (MCAO), ecdysterone ameliorated oxidative damage and inhibited ferroptosis in neurons nih.gov. In vitro studies using oxygen-glucose deprivation and reperfusion (OGD/R)-induced PC12 cells also showed that ecdysterone inhibited ferroptosis via Acyl-CoA synthetase long-chain family member 4 (ACSL4), thereby reducing oxidative stress nih.gov.
Another in vivo study in a rabbit model of subarachnoid hemorrhage (SAH) indicated that ecdysterone could attenuate cerebral vasospasm and protect vessel structure nih.gov. While the primary focus was on vascular effects, cerebral vasospasm can lead to delayed cerebral ischemia and neuronal injury, suggesting an indirect neuroprotective benefit nih.gov.
Detailed Research Findings:
Research on PC12 cells exposed to MPP+ demonstrated that β-ecdysterone significantly increased cell viability in a concentration- and time-dependent manner oup.com. Maximal cytoprotective effect was observed at 10 µM for 24 hours oup.com. Ecdysterone at concentrations of 1, 3, and 10 µM significantly reduced intracellular ROS formation and lipid peroxidation induced by MPP+ oup.com.
In the SAMP8 mouse model, ecdysterone treatment improved performance in behavioral tests assessing learning and memory imrpress.com. Biochemical assays showed that ecdysterone decreased markers of oxidative stress and apoptosis in hippocampal tissue imrpress.com. In Aβ25-35-induced PC12 cells, ecdysterone dose-dependently reduced oxidative stress and apoptosis imrpress.comnih.gov. Inhibition of Akt activity reversed the protective effects of ecdysterone on Aβ25-35-induced damage in PC12 cells, further supporting the involvement of the Akt/GSK3β/Nrf2 pathway imrpress.com.
In the MCAO rat model, ecdysterone treatment significantly decreased infarct volume and improved neurological deficit scores nih.gov. It also restored antioxidant potential and inhibited the increase in malondialdehyde (MDA) and apoptotic cells in the cerebral cortex nih.gov.
These findings collectively suggest that ecdysterone possesses significant neuroprotective properties in various in vitro neuronal cell models and non-human in vivo models, primarily through its antioxidant, anti-apoptotic, and signaling pathway modulating activities.
| Model System | Inducing Agent/Condition | Observed Neuroprotective Effects | Proposed Mechanism | Source |
| SH-SY5Y cells | Oxidative stress (e.g., H₂O₂) | Attenuation of cell death, counteraction of ROS, protection from oxidative damage. | Antioxidant mechanisms, scavenging free radicals, preventing lipid peroxidation. | mednexus.orgnih.gov |
| PC12 cells | MPP+ | Protection against oxidative stress and apoptosis, increased cell viability. | Activation of PI3K-Nrf2 pathway, increased Akt activity, Nrf2 nuclear translocation, HO-1 upregulation. | oup.com |
| PC12 cells | Aβ25-35 | Dose-dependent reduction of oxidative stress and apoptosis, protection from cell damage. | Activation of Akt/GSK3β/Nrf2 pathway. | imrpress.comnih.gov |
| MCAO rats (in vivo) | Ischemic stroke | Decreased infarct volume, improved neurological deficit, restored antioxidant potential, inhibited apoptosis. | Inhibition of ROS/RNS production, modulation of oxidative stress-induced pathways (e.g., JNK, NF-κB), inhibition of ferroptosis via ACSL4. | nih.govnih.gov |
| SAMP8 mice (in vivo) | Cognitive impairment | Improved learning and memory, decreased oxidative stress, apoptosis, and neuronal damage in hippocampus. | Triggering Nrf2 antioxidant system via Akt/GSK3β pathway. | imrpress.comnih.gov |
| Rabbit SAH model (in vivo) | Cerebral vasospasm | Attenuation of cerebral vasospasm, protection of vessel structure. | May involve inhibition of vascular adventitial fibroblast proliferation and migration, anti-inflammatory effects. | nih.gov |
Structural Activity Relationships Sar and Computational Modeling of Ecdysterone:
Key Structural Features for Biological Activity.
The biological activity of ecdysteroids is closely linked to specific structural features. Studies have indicated that the hydroxyl groups at the C-2, C-3, C-14, C-20, and C-22 positions, along with the double bond at C-7 and the keto group at C-6, are particularly important for their biological activity researchgate.net. These hydroxyl groups contribute to water solubility researchgate.net. The steroid backbone with a C-20 sugar side-chain and a C-3 hydroxyl group also resembles the structure of some ginsenosides (B1230088) researchgate.net. While ecdysteroids differ from ginsenosides at the C-6 position (oxygen in ecdysteroids vs. hydrogen or hydroxyl in ginsenosides), this difference appears to have a minor influence on ecdysteroid receptor binding affinity researchgate.net. The A/B-cis-ring junction in ecdysteroids is a key feature that differentiates their 3D shape from molecules like brassinosteroids, which have an A/B-trans-ring junction mdpi.com. This structural difference is expected to lead to very different biochemical properties and biological activities mdpi.com.
Quantitative Structure-Activity Relationship (QSAR) Studies.
Quantitative Structure-Activity Relationship (QSAR) studies have been extensively applied to ecdysteroids to understand the relationship between their chemical structures and biological potencies researchgate.netnih.govnih.gov. These studies aim to identify and quantify the structural features that influence binding affinity and activity at ecdysteroid receptors mdpi.comnih.gov. Techniques such as Comparative Molecular Field Analysis (CoMFA) and 4D-QSAR have been employed researchgate.netnih.govnih.gov.
For instance, QSAR studies using the ecdysteroid-responsive Drosophila melanogaster BII cell line have evaluated the potency of numerous ecdysteroid analogues and diacylhydrazines nih.gov. These studies have helped in developing pharmacophore hypotheses and understanding the relative binding orientation of different ligand families mdpi.comnih.gov. CoMFA analysis has revealed sterically favorable and unfavorable fields at specific positions of related compounds, which can be useful for designing new analogues and understanding ligand-receptor interactions nih.gov. A linear correlation (r²=0.63) has been observed between the binding potency of some ecdysteroids to Drosophila Kc cells and the number of hydrogen bonds formed between the ligand and the receptor in modeled complexes nih.gov.
Molecular Modeling and Dynamics Simulations for Receptor Binding.
Molecular modeling and dynamics simulations are powerful tools used to investigate the binding interactions of ecdysterone with its target receptors at a molecular level plos.orgnih.govnih.govscienceopen.comfigshare.com. These computational approaches provide insights into the binding dynamics, stability of the protein-ligand complex, and the key residues involved in the interaction plos.orgnih.govnih.govscienceopen.com.
Studies have employed all-atom molecular dynamics simulations to explore the binding of ecdysterone with receptors such as the Androgen Receptor (AR), Estrogen Receptor alpha (ERα), and Estrogen Receptor beta (ERβ) plos.orgnih.govnih.govfigshare.com. These simulations, spanning hundreds of nanoseconds, have shown that ecdysterone preferentially binds to ERβ, forming stable and compact complexes plos.orgnih.govnih.gov. Analysis of parameters like Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (Rg) indicates the stability of the ERβ-ecdysterone complex, comparable to the ERβ-native ligand complex plos.orgnih.govnih.gov. High hydrogen bond occupancy has also been observed for the ERβ-ecdysterone complex plos.orgnih.govnih.gov. While binding free energy calculations might suggest stronger interactions with other receptors like ERα, associated high fluctuations can diminish binding efficacy, whereas interactions with ERβ remain consistent and robust nih.gov.
Molecular docking simulations have also been used to determine the optimal orientation and binding interactions of ecdysterone within the active sites of receptors like AR plos.orgnih.gov. These studies can reveal strong binding interactions and stable complex formation within the binding region plos.orgnih.gov. Furthermore, molecular modeling has been used to study the interaction of ecdysterone with proteins like JUN, suggesting potential therapeutic targets scienceopen.com. MD simulations of these complexes have shown stable dynamics with minimal conformational changes, validated by binding free energy analysis scienceopen.com.
Data from molecular dynamics simulations can be presented in tables to show the stability and interaction parameters of ecdysterone with different receptors.
| Receptor | Average RMSD (Å) | Average RMSF (Å) | Average Rg (Å) | Hydrogen Bond Occupancy |
| ERβ | 1.98 ± 0.31 plos.orgnih.govnih.gov | 1.07 ± 0.52 plos.orgnih.govnih.gov | 18.44 ± 0.08 plos.orgnih.govnih.gov | High plos.orgnih.govnih.gov |
| ERα | 2.26 ± 0.28 plos.orgnih.gov | Not specified | Not specified | Greater than native ligand nih.gov |
| AR | Not specified | Not specified | Not specified | Predominates over native ligand nih.gov |
Note: Data is based on 250 ns all-atom molecular dynamics simulations plos.orgnih.govnih.gov. Specific RMSF and Rg values for ERα and AR were not explicitly provided in the snippets, but hydrogen bond occupancy comparisons were mentioned nih.gov.
Ligand-Based and Structure-Based Drug Design Principles.
Both ligand-based and structure-based drug design principles are relevant to ecdysterone research, particularly in the context of developing new agonists or antagonists for ecdysteroid receptors fishersci.caresearchgate.netbioscientifica.com.
Ligand-based approaches utilize the information from known active molecules (like ecdysterone and its analogues) to derive a pharmacophore model or QSAR equations that describe the structural requirements for activity researchgate.netmdpi.comnih.gov. These models can then be used to screen virtual libraries of compounds or design new molecules predicted to possess similar activity researchgate.netnih.gov. The extensive data from ecdysteroid bioassays and QSAR studies are valuable for these approaches mdpi.comnih.gov.
Structure-based drug design, on the other hand, relies on the three-dimensional structure of the target receptor protein fishersci.cabioscientifica.com. With the availability of crystal structures and homology models of ecdysteroid receptor ligand-binding domains, it is possible to use techniques like molecular docking and molecular dynamics simulations to understand how ligands bind to the receptor pocket and to design molecules that fit optimally and interact favorably with key residues fishersci.canih.govplos.orgnih.govbioscientifica.comresearchgate.net. Binding free energy calculations are an essential step in structure-based drug design for understanding the interaction between a ligand and a protein nih.gov. By analyzing the interactions (e.g., hydrogen bonds, van der Waals forces) and the shape of the binding site, new ligands with improved affinity and specificity can be designed nih.govnih.govplos.orgnih.govresearchgate.net.
The combination of both approaches can be powerful. QSAR models can provide initial insights into important molecular features, while structure-based methods can offer a more detailed understanding of the binding pose and interactions within the receptor pocket nih.gov.
Homology Models of Ecdysteroid Receptor Proteins.
Homology modeling is a computational technique used to build a 3D model of a protein based on the known experimental structure of a related protein (a template) researchgate.netnih.gov. This is particularly useful when experimental structures of the target protein are not available. Homology models of the ligand-binding domains of several insect ecdysteroid receptor proteins have been developed researchgate.net.
The ecdysone (B1671078) receptor (EcR) in arthropods is a nuclear receptor that functions as a heterodimer with the Ultraspiracle protein (USP), which is the insect ortholog of the mammalian retinoid X receptor (RXR) researchgate.netijcmas.comwikipedia.orgoup.com. This EcR:USP (or EcR:RXR) complex is crucial for high-affinity binding of ecdysteroids and subsequent gene regulation researchgate.netijcmas.comoup.com. Homology models of the ligand-binding domains of these receptor proteins provide a structural basis for understanding how ecdysteroids, including ecdysterone, bind and activate the receptor complex researchgate.netnih.govoup.com. These models, often used in conjunction with molecular docking and dynamics simulations, help to visualize the ligand-receptor interactions and identify critical amino acid residues in the binding pocket nih.govresearchgate.net. This structural information derived from homology models is invaluable for structure-based drug design efforts aimed at developing novel ecdysteroid agonists or antagonists researchgate.netbioscientifica.com. Crystal structures of the ligand-binding domains of the ecdysone receptor from species like Heliothis virescens in complex with ligands like ponasterone A and 20E have also provided crucial experimental data to support and validate these computational models and further inform SAR studies researchgate.net.
Advanced Analytical Methodologies and Quantification of Ecdysterone:
Chromatographic Techniques:
Chromatography plays a vital role in isolating ecdysterone from other compounds present in a sample before detection and quantification.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC).
HPLC and its higher-resolution counterpart, UHPLC, are widely used for the analysis of ecdysterone due to its polar nature. Reversed-phase HPLC methods, often utilizing C18 columns, are common for separating ecdysteroids. Gradient elution with mobile phases such as acetonitrile (B52724) and water, sometimes with the addition of modifiers like trifluoroacetic acid or formic acid, is typically employed to achieve optimal separation researchgate.netmdpi.comresearchgate.netmdpi.comresearchgate.netnih.gov. Detection is frequently carried out using UV detectors, commonly at a wavelength of 242 nm, which is characteristic for ecdysterone researchgate.net.
UHPLC offers improved resolution, speed, and sensitivity compared to conventional HPLC, making it particularly suitable for complex samples and high-throughput analysis mdpi.comresearchgate.net. UHPLC-based methods for ecdysterone quantification have demonstrated good linearity, precision, and accuracy nih.gov. For instance, a validated UHPLC-MS/MS method for quantifying ecdysterone in dietary supplements utilized an Agilent Eclipse Plus C18 column with gradient elution, showing satisfactory recovery rates mdpi.com.
Gas Chromatography (GC).
Gas chromatography is another chromatographic technique that can be used for ecdysterone analysis, although it typically requires derivatization due to the compound's low volatility wada-ama.orgbiorxiv.orgfu-berlin.de. Derivatization, often using silylation reagents like TMIS, converts ecdysterone into more volatile derivatives that can be effectively separated by GC biorxiv.org. GC is frequently coupled with mass spectrometry for detection and identification biorxiv.orgfu-berlin.de. While GC-MS methods are well-established for steroid analysis, LC-MS techniques are increasingly preferred for ecdysteroids due to their polarity, which can simplify sample preparation by avoiding the need for derivatization mdpi.comresearchgate.netfu-berlin.de.
Mass Spectrometry (MS) Applications:
Mass spectrometry provides highly sensitive and selective detection and structural information, making it an indispensable tool for ecdysterone analysis and quantification.
LC-MS/MS and GC-MS/MS for Detection and Quantification.
Tandem mass spectrometry (MS/MS), coupled with either LC or GC, is a powerful technique for the unambiguous identification and quantification of ecdysterone in various matrices mdpi.comwada-ama.orgresearchgate.netresearchgate.netbiorxiv.orgidexlab.com. LC-MS/MS is particularly well-suited for the analysis of polar compounds like ecdysterone and is widely used in anti-doping control and dietary supplement analysis mdpi.comwada-ama.orgresearchgate.netresearchgate.net. Operating in multiple reaction monitoring (MRM) mode allows for high sensitivity and selectivity by monitoring specific precursor-product ion transitions characteristic of ecdysterone mdpi.commdpi.comfrontiersin.org.
GC-MS/MS, following derivatization, can also be used for ecdysterone detection and quantification. This hyphenated technique provides both chromatographic separation and mass spectral fragmentation patterns for identification biorxiv.orgfu-berlin.de. Both LC-MS/MS and GC-MS/MS have been successfully applied to detect ecdysterone in biological fluids like urine and serum, as well as in dietary supplements wada-ama.orgfu-berlin.deidexlab.com.
Targeted Analysis and Limit of Detection (LOD) / Limit of Quantification (LOQ) Parameters.
Targeted analysis using LC-MS/MS or GC-MS/MS focuses on the specific detection and quantification of ecdysterone and its metabolites wada-ama.orgresearchgate.netbiorxiv.org. This approach is crucial for accurately determining the concentration of ecdysterone in a sample and for monitoring its presence, for example, in doping control.
The sensitivity of analytical methods is characterized by their Limit of Detection (LOD) and Limit of Quantification (LOQ). These parameters represent the lowest concentration of the analyte that can be reliably detected (LOD) and quantified (LOQ) researchgate.netresearchgate.netnih.gov. Reported LOD and LOQ values for ecdysterone vary depending on the matrix and the specific analytical method used. For instance, a UHPLC-MS/MS method for ecdysterone in dietary supplements reported an LOD of 35 µg/g and an LOQ of 115 µg/g researchgate.netmdpi.com. Another RP-LC method for ecdysterone in plant extracts reported an LOD of 0.036 µg/mL and an LOQ of 0.110 µg/mL researchgate.net. These values highlight the sensitivity achievable with modern chromatographic and mass spectrometric techniques.
Extraction and Sample Preparation Techniques for Research.
Effective extraction and sample preparation are critical steps before chromatographic and mass spectrometric analysis to isolate and concentrate ecdysterone from complex matrices and remove interfering substances researchgate.netoup.com. The choice of technique depends on the sample type (e.g., plant material, biological fluid, dietary supplement) and the properties of ecdysterone.
For plant materials, common extraction solvents include methanol (B129727) or ethanol (B145695) researchgate.netoup.com. Crude extracts may undergo further purification steps such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove lipids, pigments, and other less polar compounds researchgate.netoup.com. However, the high polarity of ecdysteroids can make LLE challenging biorxiv.orgidexlab.com.
SPE is a widely used technique for sample preparation of ecdysterone from various matrices, including biological fluids and dietary supplements wada-ama.orgbiorxiv.orgidexlab.com. SPE using sorbents like Oasis HLB has been found suitable for extracting ecdysterone for both GC-MS and LC-MS analysis biorxiv.orgidexlab.com. Dilute-and-inject methods can also be used for LC-MS/MS analysis of certain matrices, such as urine, simplifying the sample preparation process wada-ama.orgbiorxiv.orgidexlab.com.
For biological samples like urine and serum, sample preparation may also involve enzymatic hydrolysis to cleave potential conjugates, although some studies suggest that analyzing the unconjugated fraction may be sufficient wada-ama.orgfu-berlin.de.
Detailed research findings often include the specific extraction solvents, purification steps, and SPE protocols used, along with data on extraction efficiency and recovery rates. For instance, a study evaluating different extraction solvents for ecdysterone in dietary supplements found no significant difference between water, methanol, ethanol, and mixtures thereof, ultimately choosing methanol for its ease of filtration mdpi.com. Recovery studies are performed by spiking blank samples with known amounts of ecdysterone to assess the accuracy of the extraction and analytical method mdpi.com.
Spectroscopic Methods for Characterization (e.g., NMR, FTIR)
Spectroscopic methods, including NMR and FTIR, are indispensable tools for the comprehensive characterization and quantification of ecdysterone. These techniques provide detailed information about the molecular structure, functional groups, and purity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique used to determine the complete structure of organic molecules by analyzing the magnetic properties of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C). For ecdysterone, NMR provides detailed insights into the arrangement of atoms and the presence of specific functional groups within its complex steroidal structure.
Detailed ¹H and ¹³C NMR data for ecdysterone and its derivatives have been reported in various studies, often utilizing 1D and 2D NMR techniques such as DEPT, ¹H-¹H COSY, HSQC, and NOESY to achieve complete signal assignment. scirp.orgnih.govniscpr.res.in
Key NMR spectral features characteristic of ecdysterone include signals corresponding to:
Methyl groups (e.g., CH₃-18, CH₃-19, CH₃-21, CH₃-26, and CH₃-27) appear at specific chemical shifts, providing information about their positions on the steroid skeleton. scirp.org
The olefinic proton at C-7, part of the characteristic 7-en-6-one system, typically appears as a doublet in the δ 5.75 - 6.25 ppm range in ¹H NMR spectra. scirp.org
Signals for protons and carbons associated with the hydroxyl groups at various positions (e.g., C-2, C-3, C-14, C-20, C-22, C-25) are observed at characteristic chemical shifts, confirming their presence and location. scirp.orgnih.gov
NMR studies are crucial not only for confirming the structure of isolated ecdysterone but also for elucidating the structures of new ecdysteroid derivatives and characterizing interactions, such as the formation of inclusion complexes with cyclodextrins. ksu.kzresearchgate.net
Research findings have demonstrated the effectiveness of NMR in identifying ecdysterone isolated from various plant sources. For instance, studies on Silene praemixta and Tinospora cordifolia utilized 1D and 2D NMR to unequivocally assign proton and carbon resonances and confirm the presence of ecdysterone based on comparison with literature data. scirp.orgniscpr.res.in
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different wavelengths. For ecdysterone, FTIR provides valuable information about the presence of hydroxyl groups, carbonyl groups, and the α,β-unsaturated ketone system.
Characteristic absorption bands in the FTIR spectrum of ecdysterone include:
A broad absorption band in the 3300-3500 cm⁻¹ region, indicative of the stretching vibrations of hydroxyl (-OH) groups. scirp.orgniscpr.res.inflorajournal.com
Strong absorption bands in the carbonyl region (1600-1750 cm⁻¹), particularly around 1639-1653 cm⁻¹, corresponding to the stretching vibration of the 6-ketochromophore, which is part of the α,β-unsaturated ketone system (7-en-6-one). scirp.orgflorajournal.com
Bands in the fingerprint region (below 1500 cm⁻¹) provide additional structural information.
FTIR spectroscopy is often used in conjunction with other techniques to confirm the identity of isolated ecdysterone and to study its interactions, such as hydrogen bonding in the presence of solvents or the formation of inclusion complexes. researchgate.netresearchgate.netmdpi.com
Studies have reported FTIR data for ecdysterone isolated from different plant sources, with characteristic peaks confirming the presence of key functional groups. scirp.orgflorajournal.com For example, the IR spectra of ecdysterone isolated from Coscinium fenestratum showed a broad hydroxyl absorption at 3383 cm⁻¹ and strong conjugated carbonyl absorptions at 1653 cm⁻¹, consistent with the 7-en-6-one of ecdysteroids. florajournal.com
While UV-Vis spectroscopy can be used for initial detection and quantification based on the 7-en-6-one chromophore's absorbance at around 242 nm, it is considered less precise for quantifying ecdysterone in complex plant extracts due to potential interference from other ecdysteroids with similar absorbance properties. mdpi.comhsnstore.eu NMR and FTIR, on the other hand, provide more specific structural information, making them essential for definitive characterization and purity assessment.
NMR and FTIR data, when combined with data from other analytical techniques like Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC), provide a comprehensive approach to the isolation, identification, and characterization of ecdysterone from various natural sources. scirp.orgniscpr.res.inflorajournal.commdpi.comnih.govresearchgate.net
NMR Data Table Example (Illustrative, based on search results):
| Position | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| CH₃-18 | 1.22 (s) scirp.org | |
| CH₃-19 | 1.06 (s) scirp.org | |
| CH₃-21 | 1.59 (s) scirp.org | |
| CH₃-26, CH₃-27 | 1.36 (s) scirp.org | |
| H-7 | 6.25 (d, J = 1.8 Hz) scirp.org | |
| H-22 | 3.87 (w.d, J = 10.2 Hz) scirp.org | |
| H-2 | 4.18 (m) scirp.org | |
| H-3 | 4.22 (w.s) scirp.org | |
| C-6 | ~200 (C=O) niscpr.res.in | |
| C-7 | ~121 (C=C) niscpr.res.in | |
| C-8 | ~164 (C=C) niscpr.res.in | |
| Hydroxyl (various) | 3250-3600 cm⁻¹ (FTIR) niscpr.res.in | |
| Carbonyl (C=O) | 1639-1653 cm⁻¹ (FTIR) scirp.orgflorajournal.com |
Note: Specific chemical shifts and coupling constants can vary depending on the solvent and field strength used for NMR analysis. scirp.orgksu.kz
FTIR Data Table Example (Illustrative, based on search results):
| Functional Group | Characteristic Absorption (νmax, cm⁻¹) |
| Hydroxyl (-OH) | 3383 - 3409 scirp.orgflorajournal.com |
| Conjugated Carbonyl (C=O) | 1639 - 1653 scirp.orgflorajournal.com |
Research Methodologies and Investigative Techniques in Ecdysterone Studies:
In Silico Computational Approaches:
In silico methods, utilizing computational tools and simulations, are increasingly employed to investigate the molecular interactions and properties of ecdysterone. These approaches provide valuable insights into its potential binding sites, stability, and electronic characteristics.
Molecular Docking and Dynamics Simulations:
Molecular docking is a technique used to predict the preferred orientation of one molecule (the ligand, ecdysterone) to another (the receptor, such as a protein) when bound to form a stable complex. This helps in understanding potential binding sites and affinities. Molecular dynamics (MD) simulations extend this by simulating the physical movements of atoms and molecules over time, providing insights into the stability and dynamic behavior of the protein-ligand complex.
Studies have utilized molecular docking to explore the binding of ecdysterone to various receptors, including the Androgen Receptor (AR), Estrogen Receptor alpha (ERα), and Estrogen Receptor beta (ERβ). plos.orgresearchgate.netnih.gov Molecular docking simulations have revealed strong binding interactions between ecdysterone and AR, with a reported docking score of -8.97 kcal/mol. plos.orgnih.gov The simulation indicated that ecdysterone formed a stable complex within the AR binding region. plos.orgnih.gov
Further studies involving molecular docking and all-atom molecular dynamics simulations spanning 250 ns have investigated the binding dynamics of ecdysterone with AR, ERα, and ERβ. plos.orgresearchgate.netnih.gov These studies suggest that ecdysterone preferentially binds to ERβ, forming stable and compact complexes characterized by minimal per-residue fluctuations. plos.orgresearchgate.netnih.gov Average RMSD, RMSF, and Rg values for the ERβ - Ecdysterone complex were reported as 1.98 ± 0.31 Å, 1.07 ± 0.52 Å, and 18.44 ± 0.08 Å, respectively, comparable to the ERβ - native complex. plos.orgresearchgate.netnih.gov High hydrogen bond occupancy was also observed in the ERβ - Ecdysterone complex. plos.orgnih.gov While binding free energy calculations indicated a higher ΔGbind for the AR – Ecdysterone complex (-53.76 kcal/mol) compared to ERβ – Ecdysterone (-41.85 kcal/mol) and ERα – Ecdysterone (-47.12 kcal/mol), the detailed analysis of energy components revealed that non-electrostatic interactions, such as van der Waals and electrostatic interactions, were primarily favorable for binding. nih.gov
Molecular docking has also been used to assess the binding affinity of ecdysterone against targets like IL-1β, a key regulator of inflammation. tijer.org Ecdysterone showed a binding affinity of -10.6 kcal/mol with IL-1β in these studies, suggesting potential as a natural inhibitor. tijer.org
Density Functional Theory (DFT) Calculations:
Density Functional Theory (DFT) calculations are quantum-chemical methods used to study the electronic structure and properties of molecules. These calculations can provide insights into molecular geometry, energy parameters, and reactivity.
DFT calculations have been employed to study the electronic properties of ecdysterone. nih.govresearchgate.netresearchgate.net Using the CP2K software package with the 6-31G(d) basis set and the B3LYP exchange-correlation functional, all-electron hybrid DFT calculations were conducted. nih.govresearchgate.netresearchgate.net These calculations involved optimizing the structure of ecdysterone until the atomic force decreased to a specified threshold and verifying the optimized geometry through vibrational analysis. nih.govresearchgate.net Molecular electrostatic potential (MESP) maps derived from DFT calculations can illustrate electron-rich and electron-deficient sites within the ecdysterone molecule, aiding in the understanding of its potential interactions. nih.gov
DFT approaches have also been used in comparative analyses of the physical-chemical properties of ecdysterone and related compounds like 2-deoxyecdysone (B1253580) and 2-deoxyecdysterone, which serve as synthons for modifications. chemjournal.kz
Principal Component Analysis (PCA) and Free Energy Landscape (FEL) Analysis:
Principal Component Analysis (PCA) and Free Energy Landscape (FEL) analysis are techniques often applied to the results of molecular dynamics simulations to understand the dominant modes of motion and the thermodynamic stability of molecular systems.
PCA is used to highlight essential features of complex datasets produced by MD simulations and to cluster protein motions. plos.orgnih.govfrontiersin.orgfrontiersin.org By analyzing the principal components, researchers can identify the most significant conformational changes occurring during the simulation. frontiersin.orgfrontiersin.org FEL analysis is then used to reveal thermodynamic variations in the protein structure and identify stable energy basins corresponding to different conformational states. plos.orgnih.govfrontiersin.orgfrontiersin.org
In studies of ecdysterone's interaction with estrogen receptors, PCA has been used to highlight coordinated motion patterns in the protein-ligand complexes. nih.gov FEL analysis has demonstrated stable energy basins with minimal variation, further supporting the stability of the ERβ - Ecdysterone complex. nih.gov These analyses contribute to understanding the dynamics and interactions within protein-ligand complexes, providing a deeper understanding of the molecular mechanisms. plos.orgnih.gov
Genetic and Transcriptomic Analysis:
Genetic and transcriptomic analyses are crucial for understanding how ecdysterone affects gene expression and cellular pathways. These techniques provide insights into the molecular basis of ecdysterone's biological effects.
RNA-Seq for Gene Expression Profiling:
RNA sequencing (RNA-Seq) is a high-throughput technique used to determine the presence and quantity of RNA molecules in a sample at a given moment. This allows for comprehensive profiling of gene expression and the identification of differentially expressed genes in response to treatments like ecdysterone administration.
RNA-Seq has been used to investigate the effects of ecdysterone (specifically 20-hydroxyecdysone (B1671079) or 20E) on gene expression in various biological systems. For example, RNA-Seq was employed to study gene expression in MC3T3-E1 cells treated with β-ecdysterone to understand its specific effects on nucleic acid transcription and expression. frontiersin.org In one study, RNA-Seq analysis identified 29,583 genes involved in gene expression, with 1403 genes up-regulated and 748 down-regulated in the experimental group compared to the control. frontiersin.org This analysis revealed that β-ecdysterone enhanced the enrichment of genes from the osteogenic signaling pathway, including the BMP signaling pathway. frontiersin.org
RNA-Seq has also been used in transcriptomic analysis related to ecdysteroid signaling in other organisms acs.org and to identify differentially expressed genes in response to ecdysterone treatment in specific contexts, such as studying the effects of chitosan (B1678972) treatment on 20E production in Microsorum scolopendria. researchgate.net In this case, RNA-Seq identified 3552 differentially expressed genes, with several involved in terpenoid and steroid biosynthetic pathways potentially related to 20E biosynthesis. researchgate.net
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR):
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is a sensitive laboratory technique used to measure the amount of a specific RNA molecule. It is often used to validate the results obtained from RNA-Seq and to quantify the expression levels of selected genes.
qRT-PCR has been performed to verify the results of gene sequencing (RNA-Seq) and to assess the impact of β-ecdysterone on gene expression related to various biological processes. researchgate.netnih.gov For instance, qRT-PCR was used to measure the expression of osteogenic-related genes like BMP-2, Runx2, Col I, and Osterix in MC3T3-E1 cells treated with β-ecdysterone, confirming that ecdysterone significantly increased their expression. nih.gov
qRT-PCR has also been used to examine the effect of β-ecdysterone on gene expression in osteoblasts treated with dexamethasone, measuring the levels of genes like Runx2, OCN, and RANKL. spandidos-publications.com These studies showed that β-ecdysterone dose-dependently reversed the changes in gene expression induced by dexamethasone. spandidos-publications.com Furthermore, qRT-PCR has been applied to measure the expression of autophagy-related genes and Beclin-1 in nucleus pulposus cells treated with β-ecdysterone, indicating that ecdysterone promoted the mRNA levels of Beclin-1. spandidos-publications.com Studies investigating the neuroprotective effects of β-ecdysterone have also utilized qRT-PCR to measure the expression levels of genes like Nrf2 and HO-1. oup.com
Animal Model Systems (Non-Human):
Arthropod Models (e.g., Drosophila melanogaster, Bombyx mori)
Arthropod models, particularly insects like Drosophila melanogaster (fruit fly) and Bombyx mori (silkworm), have been instrumental in elucidating the fundamental mechanisms of ecdysterone action due to its central role in their development. These models allow for the study of ecdysterone's effects on processes such as molting, metamorphosis, reproduction, and gene expression.
Research techniques in Drosophila melanogaster have focused heavily on the genetic and molecular aspects of ecdysterone signaling. Studies have investigated the localization of ecdysterone on polytene chromosomes in salivary glands, correlating hormone binding with puffing activity, which represents sites of intense gene transcription. pnas.orgcapes.gov.br Techniques such as photoaffinity-labeling combined with indirect immunofluorescence microscopy have been used to visualize ecdysteroid binding sites on chromosomes. pnas.orgcapes.gov.br The temporal control of puffing activity by ecdysterone in salivary gland chromosomes has been intensively investigated both in vivo and in vitro, revealing a sequence of events characterized by different "puff stages". pnas.org Early puffs are induced rapidly by the hormone, while late puffs appear after a lag period. pnas.orgnih.gov Genetic manipulation, such as creating genotypes aneuploid for early puffs, has helped to study the interrelationship between early and late puff activities, supporting the idea that early puffs are autoregulated and their products control activity at some late puff sites. nih.gov Furthermore, studies using techniques like in situ hybridization have shown that the induction of RNA synthesis at specific puff sites requires the presence of ecdysterone. pnas.org Research also explores the role of ecdysterone in regulating ovarian function and oocyte maturation in female Drosophila. aging-us.com Techniques involving the quantification of ecdysone (B1671078) levels in larvae, such as enzyme immunoassay (EIA), have been developed and refined for small insects like Drosophila. researchgate.net
In Bombyx mori, research methodologies have explored ecdysterone's influence on development, silk production, and reproduction. The application of low doses of ecdysteroids has been found to improve the synchronization of spinning and increase silk yield in cocoons. researchgate.net Techniques involve spraying mulberry leaves with aqueous solutions containing ecdysteroids and feeding them to silkworm larvae. researchgate.net Studies have also investigated the effect of ecdysterone on protein synthesis and development in tissues like imaginal wing discs. nih.gov The impact of environmental factors, such as heat treatment, on testicular ecdysteroid levels and subsequent male sterility has been studied, employing techniques like radioimmunoassay (RIA) to estimate ecdysteroid concentrations in haemolymph and testes. bioone.org Organ culture techniques have been used to study the uptake and metabolism of ecdysone in Bombyx mori ovaries, with analysis of transported compounds performed using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). nih.gov Investigations into the effect of phytoecdysteroids on larval maturation and cocoon characters have also been conducted, utilizing statistical methods like ANOVA to analyze results from laboratory and field trials. cabidigitallibrary.org The influence of ecdysterone on the intensity of antiviral red fluorescent protein (RFP) in the silkworm midgut has been examined using techniques such as thoracic ligation and exogenous administration of ecdysterone. sinica.edu.tw HPLC has been used to confirm the presence of phytoecdysteroids in plant extracts used in silkworm studies. researchgate.net
Rodent Models for Physiological Studies
Rodent models, including mice and rats, are utilized to investigate the physiological effects of ecdysterone in mammals. These studies aim to understand its potential impact on various biological processes, despite ecdysteroids being primarily insect hormones and structurally different from mammalian steroids. bioone.orgbioone.org
Research in rodent models has explored ecdysterone's effects on areas such as bone health, muscle protein synthesis, lipid metabolism, and stress response. Studies in ovariectomized rats, a model for osteoporosis, have shown that ecdysterone can improve joint morphology, epiphyseal cartilage, and trabecular bone, suggesting a protective effect on bone formation. mdpi.com Methodologies include administering ecdysterone and assessing markers of bone differentiation, such as alkaline phosphatase (ALP) activity and the expression of transcription factors like Runx2 and osteocalcin. mdpi.com Investigations into muscle protein synthesis have used in vitro assays with murine C2C12 myotubes and in vivo administration in mice, measuring outcomes like grip strength. mdpi.com
Studies on lipid metabolism in rodent models have yielded conflicting results, indicating that the effect may be dependent on the specific model used. nih.govresearchgate.net Research has been conducted on streptozotocin-induced steatotic male Wistar rats and female ovariectomized Sprague Dawley rats fed a high-fat/high-fructose diet. nih.govresearchgate.net Genetically obese Zucker rats have also been used to test the hypothesis of ecdysterone causing lipid-lowering effects, involving feeding diets supplemented with ecdysterone and analyzing hepatic and plasma lipid concentrations and hepatic transcriptome. nih.govresearchgate.net Techniques like HPLC and mass spectrometry (MS) have been used to analyze ecdysterone in these studies. nih.gov
Ecdysterone's effects on stress-induced consequences and immunological activity have been investigated in mouse models. mdpi.com Studies in alloxan-induced diabetic rats have explored the beneficial effects of related compounds like turkesterone (B103) on endocrine and exocrine function. mdpi.com Methodologies in these studies often involve administering the compound and assessing relevant physiological and biochemical markers. mdpi.com
Theoretical Applications of Ecdysterone in Scientific Research:
Ecdysterone as a Research Tool for Gene Function and Regulation Studies
Ecdysterone, and its related compounds known as ecdysteroids, serve as powerful tools in molecular biology for the study of gene function and regulation. nih.govnih.gov The primary mechanism of action involves the ecdysone (B1671078) receptor (EcR), a nuclear receptor that, in the presence of ecdysterone, forms a heterodimer with the ultraspiracle protein (USP). mdpi.com This complex then binds to specific DNA sequences known as ecdysone response elements (EcREs), thereby activating or repressing the transcription of target genes. nih.gov
This system, originally identified in insects where it controls metamorphosis, has been successfully transferred to mammalian cells and transgenic mice to regulate gene expression with high precision. nih.gov The administration of ecdysterone to these genetically modified organisms allows for the controlled activation of specific genes, enabling researchers to study their function in a temporal and dose-dependent manner. nih.gov For instance, studies in Drosophila melanogaster have demonstrated that ecdysterone can directly induce the expression of specific genes, such as the P1 gene, without the need for intermediate protein synthesis. nih.gov Furthermore, research has shown that ecdysterone regulatory elements can function as both transcriptional activators and repressors, adding another layer of complexity and control to gene regulation studies. nih.gov
The table below summarizes key findings from studies utilizing ecdysterone as a research tool for gene function and regulation.
| Model Organism | Key Findings | Reference |
| Drosophila melanogaster | Ecdysterone directly induces the expression of the P1 gene. | nih.gov |
| Drosophila melanogaster | Ecdysterone regulatory elements can act as both activators and repressors of transcription. | nih.gov |
| Mammalian Cells & Transgenic Mice | The insect hormone responsiveness can be transferred to mammalian systems for inducible gene expression. | nih.gov |
Theoretical Applications in Pest Management and Crop Protection
The natural role of phytoecdysteroids, including ecdysterone, in plant defense against insect herbivores forms the basis for their theoretical application in pest management and crop protection. docsdrive.comscialert.netresearchgate.net Plants produce these compounds as a defense mechanism, and when ingested by non-adapted insects, they can disrupt the molting process, leading to developmental abnormalities and mortality. scialert.netresearchgate.net
The mode of action of ecdysteroids as insecticides lies in their ability to mimic the insect's own molting hormones. docsdrive.comscialert.net By binding to the ecdysone receptor in target pests, they can prematurely trigger the molting cascade or interfere with the normal hormonal fluctuations required for development. researchgate.net This disruption of the endocrine system is a highly specific mode of action, making ecdysteroids and their analogs potentially safer for non-target organisms, including beneficial insects and mammals, compared to broad-spectrum synthetic insecticides. scialert.net
Research has explored the use of phytoecdysteroids as botanical pesticides. docsdrive.comscialert.net They can act as antifeedants, deterring insects from feeding, and as growth regulators, disrupting their life cycle. docsdrive.com However, the direct application of phytoecdysteroids in the field has been limited due to their environmental instability. scialert.net A more promising approach is the development of synthetic, non-steroidal ecdysteroid agonists, such as bisacylhydrazines, which are more stable and have been successfully commercialized as insecticides. annualreviews.org Another strategy involves the genetic engineering of crop plants to produce and accumulate ecdysteroids, thereby enhancing their innate resistance to insect pests. mdpi.com
The table below summarizes the effects of ecdysteroids on various insect pests.
| Insect Pest | Effect of Ecdysteroid Exposure | Reference |
| Manduca sexta (Tobacco Hornworm) | Induction of lethal premature molts | annualreviews.org |
| Various Lepidopteran Pests | High selective toxicity of bisacylhydrazine insecticides (ecdysteroid agonists) | annualreviews.org |
| Phytophagous Insects (general) | Feeding deterrence, disruption of molting, mortality | scialert.netresearchgate.net |
Investigational Use in Plant Biotechnology
The role of ecdysterone and other phytoecdysteroids in plants is a subject of ongoing research, with potential applications in plant biotechnology. researchgate.netmdpi.com While their primary recognized function is defense against herbivores, studies have suggested that they may also play a role in plant growth and development, as well as in responses to abiotic stress. researchgate.netmdpi.com
Exogenous application of ecdysterone has been shown to influence various physiological processes in plants. researchgate.net For example, it can facilitate coleoptile elongation in wheat and modulate growth traits. researchgate.net In some algae and cyanobacteria, ecdysterone has been observed to promote growth and cell division. researchgate.netmdpi.com These findings suggest that ecdysteroids may have hormonal or regulatory functions in plants, although a specific plant receptor for ecdysteroids has not yet been identified. mdpi.com
In the context of plant biotechnology, there is interest in manipulating the biosynthesis of phytoecdysteroids to enhance crop resilience. mdpi.com By understanding and engineering the metabolic pathways that produce these compounds, it may be possible to develop crops with increased resistance to insect pests. mdpi.com Furthermore, the production of ecdysteroids in plant in vitro cultures, such as hairy root cultures, is being explored as a sustainable source for these valuable compounds. nih.gov
The table below highlights some of the observed effects of exogenous ecdysterone application on plants and algae.
| Organism | Observed Effect | Reference |
| Triticum vulgare (Wheat) | Facilitates coleoptile elongation | researchgate.net |
| Chlorella vulgaris (Green Alga) | Facilitates growth and development | researchgate.netmdpi.com |
| Cyanobacterium Nostoc | Modulates physio-biochemical responses and enhances growth | mdpi.com |
| Tetragonia tetragonioides | Increases net photosynthetic rate | mdpi.com |
Future Directions and Emerging Research Avenues in Ecdysterone Research:
Q & A
Q. How should researchers design a controlled in vivo study to evaluate ecdysterone’s anabolic effects?
Methodological Answer:
- Key Variables : Define independent variables (e.g., dosage: 5–50 mg/kg/day) and dependent variables (e.g., muscle mass, protein synthesis biomarkers like mTOR activation) .
- Model Selection : Use standardized animal models (e.g., rodents for muscle atrophy studies) with matched age/weight cohorts. Include negative controls (placebo) and positive controls (e.g., metandienone for comparative anabolic effects) .
- Endpoint Selection : Prioritize dual endpoints (e.g., histological muscle fiber analysis + serum biomarkers like IGF-1) to capture systemic and tissue-specific effects .
- Data Validation : Use blinded assessments and replicate experiments to minimize bias .
Q. What are the best practices for validating the identity and purity of synthesized ecdysterone samples?
Methodological Answer:
- Analytical Techniques : Combine HPLC (≥95% purity threshold) with LC-MS/MS for structural confirmation (e.g., m/z 481.2 [M+H]+ for ecdysterone) .
- Reference Standards : Cross-validate against commercially available certified standards (e.g., CAS 5289-74-7) .
- Purity Documentation : Report residual solvents (e.g., ≤0.1% via GC-MS) and elemental analysis (C, H, O ratios) .
Q. How can researchers address conflicting data on ecdysterone’s metabolic effects across studies?
Methodological Answer:
- Meta-Analysis Framework : Aggregate data from peer-reviewed studies (e.g., glucose uptake assays in skeletal muscle vs. liver tissue) and stratify by variables like dosage, administration route, and model species .
- Controlled Replication : Design experiments to isolate confounding factors (e.g., dietary variations, co-administered compounds) .
- Mechanistic Validation : Use knockout models (e.g., ERβ-deficient mice) to test hypotheses about estrogen receptor-mediated pathways .
Advanced Research Questions
Q. What experimental strategies are effective for resolving ecdysterone’s bioavailability challenges in preclinical models?
Methodological Answer:
- Formulation Optimization : Test lipid-based nanoemulsions or cyclodextrin complexes to enhance solubility (e.g., >80% oral bioavailability in rats) .
- Pharmacokinetic Profiling : Conduct time-course studies with plasma/tissue sampling to quantify absorption, distribution, and half-life (T½) .
- Comparative Routes : Compare oral, intraperitoneal, and subcutaneous administration to identify optimal delivery methods .
Q. How can researchers reconcile contradictory findings on ecdysterone’s anabolic efficacy in human vs. animal trials?
Methodological Answer:
- Species-Specific Mechanistic Studies : Perform transcriptomic profiling (e.g., RNA-seq of muscle tissues) to identify conserved vs. divergent pathways (e.g., ERβ activation in humans vs. rodents) .
- Dose-Response Calibration : Establish human-equivalent dosing using allometric scaling (e.g., HED = animal dose × (human/animal weight ratio)^0.33) .
- Clinical Trial Design : Implement double-blind, placebo-controlled trials with standardized resistance training protocols to minimize variability .
Q. What statistical approaches are appropriate for analyzing ecdysterone’s dose-dependent effects on bone mineral density (BMD)?
Methodological Answer:
- Multivariate Regression : Model BMD (dependent variable) against dosage, duration, and covariates (e.g., age, baseline BMD) .
- Longitudinal Analysis : Use mixed-effects models to account for intra-subject variability in repeated measurements .
- Power Analysis : Predefine sample sizes (e.g., n ≥ 15/group) to detect ≥10% BMD change with α=0.05 and β=0.2 .
Ethical and Reporting Considerations
- Human Trials : Disclose conflicts of interest (e.g., supplement industry funding) and obtain ethics committee approval for performance-enhancement studies .
- Data Reproducibility : Share raw datasets (e.g., mass spectrometry files) and detailed protocols in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
